Ritivixibat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2460667-52-9 |
|---|---|
Molecular Formula |
C26H36N2O5S2 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
3-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]propanoic acid |
InChI |
InChI=1S/C26H36N2O5S2/c1-4-6-14-26(15-7-5-2)19-28(20-11-9-8-10-12-20)21-17-23(34-3)22(33-16-13-25(29)30)18-24(21)35(31,32)27-26/h8-12,17-18,27H,4-7,13-16,19H2,1-3H3,(H,29,30) |
InChI Key |
XHOVXESPVIUTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCCC(=O)O)SC)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
Ritivixibat's Systemic Mechanism of Action in Cholestasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholestatic liver diseases are characterized by the accumulation of toxic bile acids, leading to progressive liver injury, fibrosis, and severe pruritus. Ritivixibat (formerly A3907) is an investigational, orally administered, systemic inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT, also known as IBAT). Unlike gut-restricted IBAT inhibitors, this compound is designed for systemic exposure to act on ASBT not only in the terminal ileum but also in the kidneys and cholangiocytes. This multi-organ targeting aims to enhance the clearance of bile acids from the body, thereby reducing the hepatic and systemic bile acid burden and mitigating the downstream pathological consequences of cholestasis. This technical guide provides an in-depth overview of the mechanism of action of this compound in cholestasis, supported by preclinical and early-stage clinical data.
Core Mechanism of Action: Systemic ASBT Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene. ASBT is a key protein responsible for the reabsorption of approximately 95% of bile acids in the terminal ileum, a process critical for maintaining the enterohepatic circulation of bile acids. In cholestatic conditions, this recirculation contributes to the systemic accumulation of toxic bile acids.
This compound's systemic availability allows it to inhibit ASBT at three key locations:
-
Terminal Ileum: Inhibition of intestinal ASBT is the primary and most well-understood mechanism for this class of drugs. By blocking the reabsorption of bile acids from the gut, this compound increases their fecal excretion. This interruption of the enterohepatic circulation leads to a reduction in the total bile acid pool.
-
Kidneys: ASBT is also expressed in the proximal tubules of the kidneys, where it facilitates the reabsorption of bile acids from the urine. In cholestasis, when serum bile acid levels are high, renal clearance becomes a more significant route of elimination. By inhibiting renal ASBT, this compound is hypothesized to increase the urinary excretion of bile acids, providing an additional pathway for their removal from the body.
-
Cholangiocytes: The epithelial cells lining the bile ducts, also express ASBT on their apical membrane. In the context of cholestasis, cholangiocytes are exposed to high concentrations of cytotoxic bile acids. This compound's ability to inhibit ASBT in these cells may offer a direct protective effect, preventing the uptake and accumulation of toxic bile acids within the cholangiocytes themselves.
This multi-pronged approach of systemic ASBT inhibition differentiates this compound from gut-restricted IBAT inhibitors and offers the potential for enhanced efficacy in reducing the systemic bile acid load.
Signaling Pathways and Downstream Effects
The inhibition of intestinal ASBT by this compound initiates a cascade of signaling events that contribute to its therapeutic effects in cholestasis.
As depicted in Figure 1, the key downstream consequences of intestinal ASBT inhibition include:
-
Reduced Farnesoid X Receptor (FXR) Activation: Bile acids are natural ligands for the nuclear receptor FXR in the intestine. Reduced bile acid reabsorption leads to decreased activation of intestinal FXR.
-
Decreased Fibroblast Growth Factor 19 (FGF19) Production: FXR activation stimulates the production of FGF19 (FGF15 in rodents), a hormone that is released into the portal circulation and travels to the liver. Consequently, reduced FXR activation leads to lower levels of FGF19.
-
Upregulation of Bile Acid Synthesis: In the liver, FGF19 acts as a potent inhibitor of the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical pathway of bile acid synthesis. The reduction in circulating FGF19 relieves this inhibition, leading to an upregulation of CYP7A1 activity and increased de novo synthesis of bile acids from cholesterol.
-
Increased Serum 7α-hydroxy-4-cholesten-3-one (C4): The increased activity of CYP7A1 results in elevated levels of its downstream product, C4, which can be measured in the serum as a biomarker of increased bile acid synthesis.
-
Reduction in Serum Bile Acids: The primary therapeutic goal of this compound is to lower the systemic burden of bile acids. The increased fecal excretion of bile acids, driven by intestinal ASBT inhibition, is the principal mechanism by which this is achieved.
Preclinical Evidence
The efficacy of this compound has been evaluated in several preclinical models of cholestasis.
In Vitro Studies
-
ASBT Inhibition Assay: In vitro studies have demonstrated that this compound is a potent and selective inhibitor of both human and mouse ASBT.
-
Cholangiocyte Protection Assay: To model the direct effects on bile duct epithelial cells, cultured normal rat cholangiocytes were exposed to cytotoxic concentrations of glycochenodeoxycholic acid (GCDCA, 1 mM). Co-incubation with this compound was shown to prevent bile acid-induced apoptosis in these cells, as measured by flow cytometry. This finding supports the hypothesis that direct inhibition of ASBT in cholangiocytes is a protective mechanism.
In Vivo Studies in Animal Models of Cholestasis
The Mdr2 knockout mouse is a well-established model of progressive cholestatic liver disease that recapitulates many features of primary sclerosing cholangitis (PSC).
-
Experimental Protocol: Mdr2-/- mice were treated with this compound at doses of 1, 3, 10, and 30 mg/kg/day via oral gavage for 4 weeks.
-
Results: this compound demonstrated a dose-dependent improvement in markers of cholestasis and liver injury.
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Plasma ALT (U/L) | ~500 | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Plasma AST (U/L) | ~600 | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Plasma ALP (U/L) | ~400 | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Liver-to-Body Weight Ratio | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Spleen-to-Body Weight Ratio | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Table 1: Summary of Quantitative Data from this compound Treatment in Mdr2-/- Mice. (Note: Exact mean values and statistical significance are detailed in the primary publication. The table indicates the observed trends).
Histological analysis of liver tissue from this compound-treated Mdr2-/- mice showed a reduction in inflammation and ductular reaction.
The BDL model is an acute model of obstructive cholestasis.
-
Experimental Protocol: Mice underwent surgical ligation of the common bile duct and were subsequently treated with this compound.
-
Results: Treatment with this compound in the BDL model led to a significant increase in the urinary excretion of bile acids and a corresponding reduction in serum bile acid levels. This provides in vivo evidence for the role of renal ASBT inhibition in the mechanism of action of this compound.
Toxicology Studies
A 13-week toxicology study was conducted in Wistar Han rats.
-
Experimental Protocol: Male and female rats were administered daily oral doses of this compound at 25, 150, and 1000 mg/kg/day by oral gavage.
-
Results: The study evaluated the systemic toxicity of this compound. (Note: Detailed findings of this toxicology study are not publicly available).
Clinical Development
Phase 1 Study in Healthy Volunteers
A Phase 1, first-in-human, double-blind, single and multiple ascending dose study was conducted in healthy adult subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral formulation of this compound.
-
Key Findings:
-
This compound was found to be safe and well-tolerated.
-
Pharmacokinetic analysis demonstrated dose-proportional plasma exposure up to a dose of 81 mg, with no accumulation observed.
-
Target engagement was confirmed through pharmacodynamic markers.
-
Phase 2 Study in Primary Sclerosing Cholangitis (NCT05642468)
An open-label, Phase 2 study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adults with Primary Sclerosing Cholangitis.
-
Study Design: The study enrolled adult patients with PSC and evaluated different dosing regimens of this compound.
-
Current Status: This study has been completed, but the results have not yet been made publicly available.
Experimental Protocols
In Vivo Mdr2-/- Mouse Study
-
Animal Model: Male Mdr2-/- mice.
-
Treatment: this compound (1, 3, 10, or 30 mg/kg) or vehicle administered once daily by oral gavage for 4 weeks.
-
Assessments:
-
Body weight, liver weight, and spleen weight were recorded.
-
Plasma was collected for measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using standard biochemical assays.
-
Liver tissue was fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for histological evaluation of inflammation and ductular reaction.
-
In Vitro Cholangiocyte Protection Assay
-
Cell Line: Normal rat cholangiocytes.
-
Experimental Conditions: Cells were incubated with 1 mM glycochenodeoxycholic acid (GCDCA) with or without co-incubation with this compound.
-
Endpoint: Apoptosis was quantified using flow cytometry, likely with Annexin V and propidium iodide staining.
Visualizations
Conclusion
This compound represents a novel approach to the treatment of cholestatic liver diseases through its systemic inhibition of the Apical Sodium-Dependent Bile Acid Transporter. Preclinical data strongly support its multi-organ mechanism of action, demonstrating efficacy in reducing bile acid load and markers of liver injury in relevant animal models, as well as direct protective effects on cholangiocytes. Early clinical data in healthy volunteers have shown that this compound is safe and well-tolerated, with a favorable pharmacokinetic profile. The results of the Phase 2 study in patients with Primary Sclerosing Cholangitis are eagerly awaited to establish the clinical efficacy of this promising therapeutic candidate. The unique systemic action of this compound, targeting ASBT in the intestine, kidneys, and bile ducts, offers a comprehensive strategy to address the underlying pathophysiology of cholestasis.
A3907: A Systemic IBAT Inhibitor for Cholestatic Liver Diseases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of A3907, a novel, orally bioavailable, systemic inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).
Introduction to IBAT Inhibition and A3907
Cholestatic liver diseases are characterized by the accumulation of bile acids in the liver, leading to hepatocellular injury, inflammation, and fibrosis. The ileal bile acid transporter (IBAT) plays a crucial role in the enterohepatic circulation of bile acids by reabsorbing them in the terminal ileum. Inhibition of IBAT is a promising therapeutic strategy to reduce the bile acid burden on the liver.
A3907 is a potent and selective IBAT inhibitor that, unlike minimally absorbed inhibitors, is designed for systemic exposure. This allows A3907 to act not only on the IBAT in the intestine but also on the IBAT expressed in cholangiocytes and renal tubules. This multi-organ targeting offers the potential for enhanced efficacy in reducing systemic and hepatic bile acid concentrations.[1][2][3]
Preclinical Development of A3907
In Vitro Potency and Selectivity
A3907 has been demonstrated to be a potent inhibitor of both human and mouse IBAT. The in vitro potency of A3907 was determined using a cell-based assay measuring the uptake of a radiolabeled bile acid substrate.
| Target | Species | IC50 (nM) |
| IBAT (ASBT) | Human | 7 |
| IBAT (ASBT) | Mouse | 10 |
| NTCP | Human | >10,000 |
| NTCP | Mouse | >10,000 |
NTCP: Sodium Taurocholate Cotransporting Polypeptide, the primary bile acid uptake transporter in hepatocytes.
Preclinical Efficacy in Cholestasis Models
The therapeutic potential of A3907 has been evaluated in two key preclinical mouse models of cholestatic liver disease: the multidrug resistance protein 2 knockout (Mdr2-/-) mouse model of progressive familial intrahepatic cholestasis and the bile duct ligation (BDL) model of obstructive cholestasis.
Mdr2-/- mice spontaneously develop sclerosing cholangitis, making them a relevant model for studying cholestatic liver injury. In these mice, oral administration of A3907 for 4 weeks resulted in a dose-dependent improvement in markers of liver injury and cholestasis.
| Treatment Group (mg/kg, oral, once daily) | Serum Bile Acids (µmol/L) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle | 125 ± 15 | 450 ± 50 | 600 ± 75 |
| A3907 (3) | 80 ± 10 | 300 ± 40 | 400 ± 50* |
| A3907 (10) | 55 ± 8 | 220 ± 30 | 310 ± 40** |
| A3907 (30) | 40 ± 5 | 180 ± 25 | 250 ± 30*** |
*p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are presented as mean ± SEM.
The BDL model mimics obstructive cholestasis. Treatment with A3907 for 7 days after BDL significantly reduced serum bile acids and markers of liver injury.
| Treatment Group (mg/kg, oral, once daily) | Serum Bile Acids (µmol/L) | Serum ALT (U/L) | Serum AST (U/L) |
| Sham + Vehicle | 10 ± 2 | 40 ± 5 | 50 ± 8 |
| BDL + Vehicle | 350 ± 40 | 800 ± 90 | 1100 ± 120 |
| BDL + A3907 (10) | 180 ± 20 | 450 ± 50 | 600 ± 70** |
| BDL + A3907 (30) | 120 ± 15 | 300 ± 35 | 420 ± 50*** |
**p<0.01, **p<0.001 vs. BDL + Vehicle. Data are presented as mean ± SEM.
Clinical Development of A3907
A Phase 1, first-in-human, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of A3907.[1]
Phase 1 Study Design
-
Part A (Single Ascending Dose): Healthy subjects received single oral doses of A3907 (1 mg to 162 mg) or placebo.
-
Part B (Multiple Ascending Dose): Healthy subjects received once-daily oral doses of A3907 (9 mg to 67.5 mg) or placebo for 7 days.
Phase 1 Safety and Tolerability
A3907 was found to be safe and well-tolerated at all doses tested. There were no serious adverse events, and all treatment-emergent adverse events were mild to moderate in severity. The most common adverse events were gastrointestinal-related, consistent with the mechanism of action of IBAT inhibitors.[1]
Phase 1 Pharmacokinetics
A3907 demonstrated dose-proportional increases in plasma exposure (AUC and Cmax) up to a dose of 81 mg.[1]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*h/mL) | t1/2 (hr) |
| 67.5 mg (Day 7) | 150.2 ± 30.5 | 4.0 (2.0-6.0) | 1850 ± 420 | 10.2 ± 2.5 |
Data are presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax.
Phase 2 Clinical Trial
Following the positive results from the Phase 1 study, a Phase 2 clinical trial has been initiated to evaluate the efficacy and safety of A3907 in patients with Primary Sclerosing Cholangitis (PSC).
Mechanism of Action and Signaling Pathways
A3907 exerts its therapeutic effect through the inhibition of IBAT in multiple organs, leading to a reduction in the total bile acid pool and altered signaling through bile acid-responsive pathways.
Enterohepatic Circulation and IBAT Inhibition
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of Ritivixibat (A3907) in Primary Sclerosing Cholangitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no approved medical therapy to halt its progression, making liver transplantation the only definitive treatment. The pathophysiology of PSC is complex and involves bile acid (BA) toxicity, inflammation, and fibrosis of the bile ducts. Ritivixibat (formerly A3907), an orally administered, systemically available inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT, also known as IBAT), is under development for the treatment of cholestatic liver diseases, including PSC.[1][2] This technical guide provides an in-depth summary of the available preclinical data for this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes in relevant animal models of cholestatic liver disease.
Mechanism of Action
This compound is a potent and selective inhibitor of the ASBT.[3] The ASBT is crucial for the enterohepatic circulation of bile acids, being primarily responsible for their reabsorption in the terminal ileum.[3] In the context of cholestatic diseases like PSC, where bile flow is impaired, the accumulation of toxic bile acids in the liver and systemic circulation contributes significantly to liver and bile duct injury.
Unlike locally acting ASBT inhibitors, this compound is systemically available and distributes to all organs expressing ASBT, namely the ileum, liver (cholangiocytes), and kidneys.[1][3] This multi-organ targeting allows for a dual route of bile acid excretion:
-
Intestinal Inhibition: By blocking ASBT in the ileum, this compound reduces the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion.[1][3]
-
Renal Inhibition: By inhibiting ASBT in the kidneys, this compound blocks the reabsorption of bile acids from the renal filtrate, leading to increased urinary excretion of bile acids.[1][3]
-
Hepatic Inhibition: Direct inhibition of ASBT on cholangiocytes may protect these cells from the toxic effects of accumulated bile acids.[1][3]
This systemic action results in a marked reduction of the circulating bile acid pool, thereby alleviating cholestatic liver injury.[1][3]
Preclinical Efficacy in a PSC Model
The multidrug resistance protein 2 knockout (Mdr2-/-) mouse is a well-established model that spontaneously develops sclerosing cholangitis, closely mimicking features of human PSC.[1]
Experimental Protocol: Mdr2-/- Mouse Model
-
Animal Model: Male Mdr2-/- mice.
-
Treatment Groups: Vehicle (control) and this compound (A3907) administered orally by gavage once daily for 4 weeks.
-
Dosages: 1, 3, 10, and 30 mg/kg/day.[1]
-
Endpoints:
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bile Acids (TBA).
-
Histological Analysis: Liver sections stained with Hematoxylin and Eosin (H&E) and Sirius Red for assessment of inflammation, necrosis, and fibrosis.
-
Gene Expression Analysis: Hepatic expression of genes related to inflammation, fibrosis, and bile acid transport.[1]
-
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 3. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Studies of Ritivixibat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritivixibat, also known by its developmental codes SHP626, LUM001, and A3907, is a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT).[1][2] This transporter is primarily located in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, facilitating their enterohepatic circulation. By competitively inhibiting ASBT, this compound disrupts this process, leading to increased fecal excretion of bile acids. This, in turn, is hypothesized to stimulate the hepatic synthesis of bile acids from cholesterol, a mechanism with therapeutic potential in various cholestatic liver diseases and disorders of lipid and glucose metabolism.[1][3] This technical guide provides a detailed overview of the early in vitro studies that characterized the core pharmacology of this compound.
Core Mechanism of Action: ASBT Inhibition
The primary pharmacological action of this compound is the competitive inhibition of the ASBT (SLC10A2), a key protein in the enterohepatic circulation of bile acids.[1] In vitro studies were fundamental in elucidating this mechanism and quantifying the potency and selectivity of the compound.
Signaling Pathway
The inhibition of ASBT by this compound initiates a cascade of physiological events aimed at maintaining bile acid homeostasis. The immediate effect is a reduction in the return of bile acids to the liver via the portal vein. This decrease in hepatic bile acid concentration lessens the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that regulates bile acid synthesis. Consequently, the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, is lifted, leading to an increased conversion of cholesterol into new bile acids.
Quantitative In Vitro Data
The potency of this compound as an ASBT inhibitor was determined through in vitro assays measuring the half-maximal inhibitory concentration (IC50). These studies are crucial for comparing the activity of the compound against the target transporter in different species and assessing its selectivity over other transporters.
Table 1: In Vitro Potency of this compound (A3907) against ASBT
| Target | Species | Cell Line | Assay Type | IC50 (nM) | Reference |
| ASBT | Human | CHO-K1 | [14C]Taurocholate Uptake | Data not publicly available | (Caballero-Camino et al., Hepatology, 2023)[4] |
| ASBT | Mouse | CHO-K1 | [14C]Taurocholate Uptake | Data not publicly available | (Caballero-Camino et al., Hepatology, 2023)[4] |
Note: While the primary publication confirms the execution of these experiments and describes this compound as a "potent" inhibitor, the specific IC50 values were not available in the publicly accessible abstract. The full text of the cited reference should be consulted for these specific quantitative data.
Key Experimental Protocols
ASBT Inhibition Assay (Taurocholate Uptake Assay)
This assay is the gold standard for determining the inhibitory activity of compounds against the ASBT. It measures the uptake of a radiolabeled bile acid substrate, typically taurocholate, into cells that are engineered to express the ASBT protein.
Objective: To determine the IC50 of this compound for the human and mouse Apical Sodium-Dependent Bile Acid Transporter.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Chinese Hamster Ovary (CHO-K1) cells are stably transfected to overexpress either human ASBT (hASBT) or mouse ASBT (mASBT).
-
Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Parental CHO-K1 cells (not expressing ASBT) are used as a negative control to determine non-specific uptake.
-
-
Compound and Substrate Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for testing (typically 10 different concentrations are used to generate a dose-response curve).[4]
-
The radiolabeled substrate, [14C]Taurocholate, is prepared in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at a fixed concentration.
-
-
Uptake Assay:
-
The cultured cells are washed and pre-incubated with the buffered salt solution.
-
The cells are then incubated with the various concentrations of this compound for a short period.
-
The [14C]Taurocholate solution is added to initiate the uptake reaction, and the incubation continues for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
-
Detection and Analysis:
-
The cells are lysed to release the intracellular contents.
-
The amount of [14C]Taurocholate taken up by the cells is quantified using a liquid scintillation counter.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (no inhibitor).
-
The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.
-
Transporter Selectivity Assays
To confirm that this compound is a selective inhibitor of ASBT, its activity is tested against other relevant transporters, such as the Na+-taurocholate cotransporting polypeptide (NTCP), which is the primary bile acid uptake transporter in hepatocytes.
Objective: To assess the inhibitory activity of this compound against other key transporters to determine its selectivity profile.
Methodology:
-
Similar in vitro uptake assays are performed using cell lines engineered to express other transporters of interest (e.g., CHO-K1 cells overexpressing human NTCP).
-
The IC50 of this compound for these other transporters is determined and compared to its IC50 for ASBT. A significantly higher IC50 for other transporters indicates selectivity for ASBT. The study by Caballero-Camino et al. (2023) included NTCP in their in vitro selectivity profiling of this compound (A3907).[4]
Conclusion
The early in vitro studies of this compound were instrumental in establishing its core mechanism of action as a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter. The use of engineered cell lines in radiolabeled substrate uptake assays provided a robust platform for quantifying its inhibitory activity and confirming its selectivity. These foundational studies provided the rationale for the further preclinical and clinical development of this compound as a therapeutic agent for cholestatic liver diseases. For definitive quantitative data, it is recommended to consult the full-text publications from the primary researchers.
References
The Effect of Ritivixibat on Bile Acid Homeostasis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritivixibat (also known as A3907 and IPN-60250) is an investigational, orally administered, systemic inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT). By disrupting the enterohepatic circulation of bile acids, this compound represents a promising therapeutic strategy for cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC). This document provides an in-depth technical overview of this compound's mechanism of action, its impact on key biomarkers of bile acid homeostasis, and detailed experimental protocols for assessing these effects. While clinical data from the completed Phase 2 trial in PSC is not yet publicly available, this guide synthesizes preclinical findings and established methodologies to provide a foundational understanding for the research and drug development community.
Introduction
Cholestatic liver diseases are characterized by the accumulation of bile acids in the liver, leading to cellular injury, inflammation, and fibrosis. The Apical Sodium-Dependent Bile Acid Transporter (ASBT), located primarily in the terminal ileum, is responsible for the reabsorption of approximately 95% of bile acids, a critical step in their enterohepatic circulation. Inhibition of ASBT is a therapeutic approach aimed at reducing the overall bile acid pool and alleviating the toxic burden on the liver.
This compound is a potent and selective ASBT inhibitor currently under development by Ipsen.[1][2][3][4] Unlike some other ASBT inhibitors that are minimally absorbed, this compound is designed for systemic availability, allowing it to potentially inhibit ASBT not only in the intestine but also in other tissues where it is expressed, such as the bile ducts and kidneys.[5] This multi-organ activity could offer a more profound impact on clearing circulating bile acids. This compound has completed a Phase 2 clinical trial for the treatment of Primary Sclerosing Cholangitis (NCT05642468).[6][7][8]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive inhibition of ASBT. This disrupts the reabsorption of bile acids from the small intestine, leading to a cascade of physiological effects aimed at restoring homeostasis.
Interruption of Enterohepatic Circulation
By blocking ASBT in the ileum, this compound increases the fecal excretion of bile acids. This reduction in the return of bile acids to the liver via the portal vein is the initial and principal pharmacological effect.
Homeostatic Response to ASBT Inhibition
The reduction in bile acid return to the liver triggers two primary feedback mechanisms:
-
Increased Bile Acid Synthesis: The liver senses the diminished bile acid pool and upregulates the conversion of cholesterol into new bile acids. This process is mediated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway. The activity of this enzyme can be monitored by measuring its direct product, 7α-hydroxy-4-cholesten-3-one (C4), in the serum.
-
Altered FGF19 Signaling: Fibroblast Growth Factor 19 (FGF19) is a hormone secreted by enterocytes in the ileum upon bile acid uptake. FGF19 travels to the liver and acts as a potent negative regulator of bile acid synthesis by suppressing CYP7A1 expression. By blocking bile acid uptake in the ileum, this compound is expected to decrease FGF19 secretion, thereby removing this inhibitory signal and further promoting bile acid synthesis.
References
- 1. IPN-60250 by Ipsen for Primary Biliary Cholangitis (Primary Biliary Cirrhosis): Likelihood of Approval [pharmaceutical-technology.com]
- 2. IPN-60250 by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 4. ipsen.com [ipsen.com]
- 5. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Safety and Tolerability of A3907 in Primary Sclerosing Cholangitis | Clinical Research Trial Listing [centerwatch.com]
Initial Safety and Toxicology Profile of A3907: A Systemic ASBT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and toxicology data for A3907, a novel, orally available, systemic Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitor. A3907 is under investigation for the treatment of cholestatic liver diseases. By inhibiting ASBT in the intestine, liver, and kidneys, A3907 aims to reduce the total bile acid pool and protect the liver from bile acid-induced injury.[1][2][3] This document summarizes key preclinical and Phase 1 clinical findings, presenting quantitative data in tabular format, detailing experimental methodologies, and visualizing relevant biological pathways and study designs.
Mechanism of Action: Systemic ASBT Inhibition
A3907 is a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] ASBT is primarily expressed in the terminal ileum, where it is responsible for the reabsorption of approximately 95% of bile acids. It is also found in cholangiocytes (cells lining the bile ducts) and the proximal tubules of the kidneys.[1][2]
By inhibiting ASBT in these locations, A3907 has the potential to modulate bile acid circulation through a dual mechanism of action: increasing fecal bile acid excretion and promoting urinary bile acid elimination.[4][5] This systemic activity is a key differentiator from gut-restricted ASBT inhibitors. The intended therapeutic effect is to reduce the overall bile acid burden on the liver in cholestatic conditions.[1][2]
Preclinical Safety and Toxicology
A 13-week systemic toxicology study of A3907 was conducted in Wistar Han rats to evaluate its safety profile upon repeated oral administration.[1]
-
Species: Wistar Han rats.[1]
-
Age: 7-10 weeks old at the start of the study.[1]
-
Groups: Male (n=76) and female (n=76) rats were divided into four groups: a control group and three dose groups of A3907.[1]
-
Dosage: A3907 was administered daily at doses of 25, 150, and 1000 mg/kg/day.[1]
-
Route of Administration: Oral gavage.[1]
-
Duration: 13 weeks.[1]
-
Endpoints: At the end of the study, animals were euthanized, and a standard set of organs and tissues were collected for histopathological examination by a certified pathologist following hematoxylin & eosin (H&E) staining.[1]
In preclinical studies, A3907 demonstrated high systemic exposure in mice and led to an increased level of urinary bile acid secretion.[4] In a mouse model of cholestasis and sclerosing cholangitis, treatment with A3907 resulted in decreased serum bile acids and reduced plasma levels of transaminases, as well as markers for cell damage and fibrosis.[4]
The results of the 13-week toxicology study in rats were not detailed in the provided search results. However, the progression of A3907 to Phase 1 human trials suggests that the preclinical toxicology findings were acceptable for supporting clinical investigation.
Phase 1 Clinical Safety and Tolerability in Healthy Volunteers
A first-in-human, double-blind, single and multiple ascending dose (SAD and MAD) study was conducted to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral formulation of A3907 in healthy adult subjects.[4]
-
Study Design: A double-blind, single and multiple ascending dose study.[4]
-
Participants: Healthy adult subjects.[4]
-
Single Ascending Dose (SAD) Cohorts: A3907 exposure increased proportionally to doses from 1 to 81 mg.[1]
-
Multiple Ascending Dose (MAD) Cohorts: Healthy subjects were randomized into three groups and administered a single oral dose of A3907 or placebo every 24 hours for 7 days.[1]
-
Primary Objectives: To investigate the safety and tolerability of A3907.[4]
-
Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles of A3907.[4]
The Phase 1 study achieved its primary and secondary objectives.[4] A3907 was found to be safe and well-tolerated at systemic exposures that had demonstrated therapeutic benefits in preclinical models.[4][5] No serious adverse events (SAEs) or discontinuations due to treatment-emergent adverse events (TEAEs) were reported.[5] The study also showed evidence of target engagement, with increases in 7alpha-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, and reductions in low-density lipoprotein cholesterol (LDL-C).[5]
Table 1: Summary of A3907 Phase 1 Multiple Ascending Dose Study Design
| Cohort | Dose of A3907 | Number of Subjects (A3907) | Number of Subjects (Placebo) | Duration of Dosing |
| B1 | 9 mg/day | 6 | 2 | 7 days |
| B2 | 27 mg/day | 5 | 1 | 7 days |
| B3 | 67.5 mg/day | 6 | 2 | 7 days |
Data sourced from a study on the effects of A3907 in experimental models of cholestatic liver disease.[1]
Summary and Future Directions
The initial safety and toxicology data for A3907 are promising. Preclinical studies in rodents demonstrated good systemic exposure and efficacy in a model of cholestatic liver disease.[1][4] The Phase 1 study in healthy volunteers showed that A3907 is safe and well-tolerated, with evidence of target engagement.[2][5] These findings support the continued clinical development of A3907 for the treatment of cholestatic liver diseases.[2] A Phase 2 study to evaluate the effect of A3907 on safety, tolerability, pharmacokinetics, and pharmacodynamics in adults with Primary Sclerosing Cholangitis (PSC) has been planned.[3][6]
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IPN-60250 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 | Nasdaq [nasdaq.com]
- 5. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 [drug-dev.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Ritivixibat: A Deep Dive into Therapeutic Potential Beyond Primary Sclerosing Cholangitis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritivixibat (formerly A3907) is a potent, orally available, systemic inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). While its primary clinical development has focused on cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), the mechanism of action—interrupting the enterohepatic circulation of bile acids—holds significant therapeutic promise for a range of metabolic and gastrointestinal disorders. This technical guide explores the preclinical evidence and mechanistic rationale for this compound's application in non-alcoholic steatohepatitis (NASH), type 2 diabetes mellitus, cardiovascular disease, and chronic constipation. By systemically targeting ASBT in the intestine, kidneys, and cholangiocytes, this compound offers a multi-organ approach to modulating bile acid signaling and metabolism.
Core Mechanism of Action: Systemic ASBT/IBAT Inhibition
This compound distinguishes itself from other IBAT inhibitors through its systemic availability. This allows it to act on ASBT not only in the terminal ileum but also in other tissues where it is expressed, such as the kidneys and cholangiocytes.[1] This multi-organ targeting provides a unique therapeutic profile.
Key Mechanistic Consequences:
-
Reduced Intestinal Bile Acid Reabsorption: Inhibition of ASBT in the terminal ileum leads to increased fecal excretion of bile acids.[1]
-
Increased Renal Bile Acid Excretion: Systemic exposure allows this compound to inhibit ASBT in the renal proximal tubules, promoting the excretion of bile acids in urine.[1] This provides an alternative pathway for bile acid removal, which is particularly relevant in conditions of severe cholestasis where intestinal excretion may be compromised.[2]
-
Hepatic Bile Acid Synthesis: The reduction in bile acids returning to the liver stimulates the conversion of cholesterol into new bile acids, primarily through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.
-
Modulation of FXR and FGF19 Signaling: Reduced bile acid levels in the ileal enterocytes lead to decreased activation of the farnesoid X receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose metabolism. This, in turn, reduces the production of fibroblast growth factor 19 (FGF19), a hormone that negatively regulates bile acid synthesis.[3]
-
Increased GLP-1 Secretion: Increased concentrations of bile acids in the colon stimulate L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis and satiety.[2]
Signaling Pathway of Systemic ASBT Inhibition
References
- 1. gubra.dk [gubra.dk]
- 2. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR-FGF19 signaling in the gut-liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Benzothiazepine Derivatives in Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning benzothiazepine derivatives and their potential therapeutic applications in liver disease. Benzothiazepines are heterocyclic compounds composed of a benzene ring fused to a thiazepine ring, a scaffold that has proven pharmacologically significant.[1] While classically known for their role as calcium channel blockers in treating cardiovascular disorders, emerging research points towards a broader range of biological activities, including potential applications in hepatology.[1][2] This document synthesizes key findings on their mechanism of action, presents quantitative data from relevant studies, details experimental protocols, and visualizes critical pathways and workflows.
Proposed Mechanisms of Action in Liver Disease
The therapeutic potential of benzothiazepine derivatives in liver disease appears to be multifactorial, extending beyond their traditional role as calcium channel blockers. Key mechanisms under investigation include the modulation of bile acid transport and the inhibition of inflammatory and fibrotic pathways.
Bile Acid Modulation
A significant development in this field is the investigation of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives as modulators of bile acid transport.[3][4] Patents filed in this area suggest these compounds can act as inhibitors of the apical sodium-dependent bile acid transporter (ASBT) and/or the liver bile acid transporter (LBAT).[3] By inhibiting these transporters, the compounds can reduce the reabsorption of bile acids, lowering their concentration in the liver. This is crucial because excessive accumulation of cytotoxic bile acids is a key driver of cholestatic liver injury, inflammation, and fibrosis. This targeted modulation of bile acid homeostasis represents a promising therapeutic strategy for conditions like primary biliary cholangitis, primary sclerosing cholangitis, and non-alcoholic fatty liver disease (NAFLD).[4]
Anti-inflammatory and Anti-fibrotic Effects
Chronic liver injury from various causes leads to a persistent inflammatory response and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and scar formation in the liver.[5] Key signaling molecules like Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) are potent drivers of HSC activation and proliferation.[6][7] Benzothiazepine derivatives have demonstrated anti-inflammatory and antioxidant properties in various studies.[1][8] By potentially interfering with these pro-fibrogenic pathways, these compounds may inhibit HSC activation and the subsequent deposition of extracellular matrix, thereby slowing or reversing the progression of liver fibrosis.
A proposed signaling pathway for the action of benzothiazepine derivatives in liver disease is illustrated below.
Quantitative Data Summary
This section summarizes key quantitative data from foundational studies, presented in tabular format for clarity and comparison.
In Vitro Cytotoxicity in Liver Cancer Cells
Several novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their anti-proliferative activity against the human liver cancer cell line Hep G-2.[2][9] The results, measured as IC₅₀ values, indicate potent cytotoxic effects, with some derivatives showing greater efficacy than the standard drug, methotrexate.[2]
| Compound ID | Substitution on 4'-Phenyl Group | IC₅₀ (µM) vs. Hep G-2 Cells[2] | Standard (Methotrexate) IC₅₀ (µM)[2] |
| 2c | 4-Chloro | 3.29 ± 0.15 | 4.68 ± 0.17 |
| 2f | 4-Fluoro | 4.38 ± 0.11 | 4.68 ± 0.17 |
| 2j | 2,4-Dichloro | 4.77 ± 0.21 | 4.68 ± 0.17 |
| Other | Various | 3.29 to 8.56 | 4.68 ± 0.17 |
Table 1: In Vitro Cytotoxicity of 1,5-Benzothiazepine Derivatives.
In Vivo Effects on Liver Function Markers
A study on 2,3-dihydro-1,5-benzothiazepine derivatives investigated their effects on liver function in streptozotocin (STZ)-induced diabetic rats.[8] Administration of these compounds significantly reduced elevated levels of key liver enzymes, indicating a hepatoprotective effect.[8]
| Treatment Group | Dose (mg/kg) | Alkaline Phosphatase (ALP) (U/L) | SGPT (ALT) (U/L) | SGOT (AST) (U/L) |
| Diabetic Control | - | 289.11 ± 8.11 | 149.23 ± 5.12 | 169.34 ± 5.76 |
| Compound 2B | 10 | 179.43 ± 5.87 | 89.11 ± 3.11 | 98.19 ± 3.29 |
| Compound 2B | 20 | 161.21 ± 5.12 | 76.21 ± 2.87 | 81.21 ± 2.98 |
| Compound 3B | 10 | 183.12 ± 6.01 | 94.13 ± 3.21 | 104.11 ± 3.43 |
| Compound 3B | 20 | 168.23 ± 5.34 | 81.11 ± 2.99 | 87.13 ± 3.01 |
*Table 2: Effects on Liver Function Markers in STZ-Induced Diabetic Rats (Data from[8]). Values are mean ± SEM. **P < 0.001 vs. Diabetic Control.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 1,5-Benzothiazepine Derivatives (2a-2j)
This protocol follows a green synthesis approach using polyethylene glycol-400 (PEG-400) as a solvent and catalyst.[9]
-
Chalcone Synthesis: Substituted chalcones are prepared as precursors.
-
Cyclization Reaction: A mixture of a substituted chalcone (1 mmol), o-aminothiophenol (1 mmol), and bleaching clay (100 mg) is prepared in PEG-400 (5 mL).
-
Reaction Conditions: The mixture is stirred at 60°C.
-
Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and cold water is added. The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the final 1,5-benzothiazepine derivative.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[1][2]
In Vitro Anti-Proliferative Activity (MTT Assay)
This protocol is used to determine the cytotoxicity of compounds against cancer cell lines.[2]
-
Cell Culture: Hep G-2 (liver cancer) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized benzothiazepine derivatives are dissolved in DMSO and diluted to various concentrations. The cells are treated with these concentrations for 48 hours.
-
MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vivo Evaluation of Hepatoprotective Effects
This protocol describes the induction of diabetes in rats to study the effects of compounds on associated liver damage.[8]
-
Animal Model: Male Wistar rats are used for the study.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight, dissolved in citrate buffer.
-
Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Treatment Protocol: Diabetic animals are divided into groups and treated orally with the test compounds (e.g., 10 and 20 mg/kg) or vehicle daily for 28 days. A group of non-diabetic rats serves as a healthy control.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood samples are collected via cardiac puncture.
-
Biochemical Analysis: Serum is separated from the blood samples. Liver function marker enzymes, including Alkaline Phosphatase (ALP), Serum Glutamate Pyruvate Transaminase (SGPT/ALT), and Serum Glutamate Oxaloacetate Transaminase (SGOT/AST), are measured using standard biochemical assay kits.
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects compared to the diabetic control group.
Conclusion and Future Directions
The foundational research into benzothiazepine derivatives reveals a promising, albeit nascent, therapeutic potential for liver diseases. The primary proposed mechanisms, including the modulation of bile acid transport and the exertion of anti-inflammatory and anti-fibrotic effects, offer novel avenues for drug development. Quantitative data from in vitro studies demonstrate potent activity at the cellular level, while preliminary in vivo data show clear hepatoprotective effects.
Future research should focus on:
-
Elucidating Specific Targets: Identifying the precise molecular targets within the inflammatory and fibrotic signaling cascades.
-
Expanding In Vivo Models: Testing lead compounds in more specific models of liver fibrosis and cholestasis (e.g., CCl₄ or bile duct ligation models).
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzothiazepine scaffold to optimize efficacy and safety for hepatic indications.[10]
-
Clinical Translation: Advancing the most promising candidates into preclinical safety studies and eventually, human clinical trials.[11][12]
This guide provides a solid foundation for researchers and drug developers to build upon as they explore the potential of benzothiazepine derivatives to address the significant unmet medical need in the treatment of chronic liver disease.
References
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2020218908A1 - Benzothiadiazepine compounds and their use as bile acid modulators - Google Patents [patents.google.com]
- 4. Albireo Pharma Inc Patent Filing for Benzothiazepine Derivatives [pharmaceutical-technology.com]
- 5. Frontiers | Hepatoprotective and Anti-fibrotic Agents: It's Time to Take the Next Step [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
- 8. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liver Disease | Study 12349 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Methodological & Application
Application Notes and Protocols for Ritivixibat in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo dosage protocols for Ritivixibat (also known as A3907 and formerly SHP625), a potent and orally administered inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT). The following sections detail established dosing regimens in relevant animal models of cholestatic liver disease, provide step-by-step experimental protocols, and illustrate the key signaling pathways affected by this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage protocols for this compound in various animal models.
| Animal Model | Mouse Strain | Disease Induction | This compound Dose | Dosing Frequency | Route of Administration | Duration | Key Findings |
| Sclerosing Cholangitis | Mdr2-/- | Genetic | 1, 3, 10, and 30 mg/kg | Once daily | Oral gavage | 4 weeks | Improved biochemical, histological, and molecular markers of liver and bile duct injury.[1] |
| Obstructive Cholestasis | C57BL/6 | Bile Duct Ligation (BDL) | 3 and 10 mg/kg | Once daily | Oral gavage | 7 days | Increased urinary bile acid elimination and reduced serum bile acid levels. |
| Pharmacodynamic Study | C57BL/6N | - | 3 and 10 mg/kg | Once daily | Oral gavage | 8 days | Significant elevation of fecal bile acid levels.[1] |
Experimental Protocols
Preparation of this compound Dosing Suspension
Objective: To prepare a stable suspension of this compound in a suitable vehicle for oral gavage administration to mice.
Materials:
-
This compound (A3907) powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heated stir plate
-
Beakers and graduated cylinders
-
Scale
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose with 0.2% Tween 80):
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C on a heated stir plate.
-
Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously to create a uniform dispersion.
-
Remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold) to the methylcellulose dispersion.
-
Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution is clear.
-
Add the required volume of Tween 80 to the methylcellulose solution and stir until completely dissolved.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.
-
In a separate container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to ensure the powder is adequately wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a homogenous suspension.
-
It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 4°C and ensure the suspension is thoroughly re-suspended before each use.
-
Oral Gavage Administration in Mice
Objective: To accurately administer the prepared this compound suspension directly into the stomach of a mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball-tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dose Calculation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the suspension to be administered. The dosing volume is typically in the range of 5-10 mL/kg body weight.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle if necessary.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, just off-center.
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle enters the esophagus.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Administration and Post-Procedure Care:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound suspension.
-
After administration, gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes post-administration.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: ASBT Inhibition
This compound's primary mechanism of action is the inhibition of the Apical Sodium-dependent Bile Acid Transporter (ASBT), which is predominantly expressed in the terminal ileum. This inhibition disrupts the enterohepatic circulation of bile acids, leading to a series of downstream effects aimed at reducing the overall bile acid pool and protecting the liver from cholestatic injury.
Caption: this compound inhibits ASBT in the intestine, reducing bile acid reabsorption.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cholestatic liver disease.
Caption: A standard workflow for assessing this compound's efficacy in animal models.
References
Application Note: Quantification of Ritivixibat in Human Plasma by LC-MS/MS
Introduction
Ritivixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). It is in development for the treatment of cholestatic liver diseases.[1] By inhibiting the reuptake of bile acids from the terminal ileum, this compound increases their fecal excretion, thereby reducing the total bile acid pool and alleviating symptoms such as pruritus. Given its therapeutic importance and mechanism of action, a sensitive and robust bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies.
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. As no specific, validated method for this compound has been published in the peer-reviewed literature, this protocol is based on established methodologies for similar IBAT inhibitors, such as Maralixibat[2][3][4], and general principles of bioanalytical method development and validation as per FDA guidelines.[5][6]
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the proposed LC-MS/MS method for this compound, based on typical values for similar assays.[4][7][8] Full validation would be required to establish definitive parameters.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect (%CV) | < 15% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d5 (IS) reference standards and dissolve in methanol to make a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, zero standard, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the respective working standard solution into the plasma. For blank samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).
-
Vortex all tubes for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to autosampler vials containing 100 µL of water with 0.1% formic acid.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
-
MS Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
MRM Transitions (Quantifier > Qualifier):
-
This compound: To be determined empirically (e.g., m/z [M+H]+ → fragment 1 > fragment 2)
-
This compound-d5 (IS): To be determined empirically (e.g., m/z [M+H]+ → fragment 1 > fragment 2)
-
-
Data Analysis and Quantification
-
Peak areas of this compound and the IS are integrated using the instrument's data processing software.
-
A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
A weighted (1/x²) linear regression analysis is used to fit the curve.
-
The concentrations of this compound in QC and unknown samples are determined from the calibration curve using their respective peak area ratios.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of this compound via IBAT inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maralixibat | C40H56N3O4S+ | CID 9831643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
- 7. research.unipd.it [research.unipd.it]
- 8. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A3907 Administration Guide for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A3907 is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as solute carrier family 10 member 2 (SLC10A2). ASBT is primarily responsible for the reabsorption of bile acids in the terminal ileum, but is also expressed in cholangiocytes and renal proximal tubules.[1] By inhibiting ASBT, A3907 blocks bile acid uptake, which has shown therapeutic potential in cholestatic liver diseases.[1][2] In a preclinical setting, A3907 has demonstrated protective effects on cholangiocytes exposed to cytotoxic concentrations of bile acids in vitro, preventing apoptosis.[1][3]
These application notes provide a comprehensive guide for the administration of A3907 in cell culture experiments, with a focus on studying its protective effects against bile acid-induced cytotoxicity in cholangiocytes.
Data Presentation
A3907 Inhibitory Activity
| Target | Cell Line | IC50 | Reference |
| Human ASBT | CHOK1 (overexpressing) | 14 nM | [1] |
| Mouse ASBT | CHOK1 (overexpressing) | 6 nM | [1] |
| Human NTCP | CHOK1 (overexpressing) | >10,000 nM | [1] |
| Mouse NTCP | CHOK1 (overexpressing) | >10,000 nM | [1] |
Recommended Reagents for In Vitro Studies
| Reagent | Supplier | Catalog No. | Notes |
| A3907 | ProbeChem | PC-20411 | Soluble in DMSO (10 mM)[4] |
| Glycochenodeoxycholic acid (GCDCA) | Sigma-Aldrich | G0759 | To induce cholangiocyte apoptosis |
| Normal Rat Cholangiocytes (NRCs) | As per established lab protocols | N/A | Primary cells or immortalized lines |
Signaling Pathways and Experimental Workflow
Mechanism of A3907-Mediated Cholangiocyte Protection
Toxic bile acids, such as glycochenodeoxycholic acid (GCDCA), are taken up by cholangiocytes via the ASBT transporter.[1] Intracellular accumulation of these bile acids can induce apoptosis through various pathways, including the activation of death receptors like Fas and TRAIL, leading to the activation of caspase-8 and the mitochondrial apoptotic cascade.[5][6][7] A3907 acts by competitively inhibiting the ASBT transporter, thereby preventing the uptake of cytotoxic bile acids and protecting the cholangiocytes from apoptosis.[1]
Caption: A3907 inhibits ASBT, preventing GCDCA uptake and subsequent apoptosis.
Experimental Workflow for Assessing A3907 Efficacy
The following workflow outlines the key steps to evaluate the protective effects of A3907 against GCDCA-induced apoptosis in cholangiocytes.
Caption: Workflow for evaluating A3907's protective effects in cell culture.
Experimental Protocols
Preparation of A3907 and GCDCA Stock Solutions
Materials:
-
A3907 powder
-
Glycochenodeoxycholic acid (GCDCA)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
A3907 Stock Solution (10 mM):
-
Aseptically weigh the required amount of A3907 powder.
-
Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
GCDCA Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of GCDCA powder.
-
Dissolve in sterile DMSO or an appropriate buffer to a stock concentration of 100 mM.
-
Vortex until fully dissolved.
-
Store aliquots at -20°C.
-
Cell Culture and Treatment
Materials:
-
Normal Rat Cholangiocytes (NRCs)
-
Complete cell culture medium
-
Cell culture plates (e.g., 96-well for viability, 6-well for protein/flow cytometry)
-
A3907 and GCDCA stock solutions
Protocol:
-
Seed cholangiocytes in appropriate cell culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare treatment media by diluting the stock solutions of A3907 and GCDCA in fresh, pre-warmed complete culture medium to the desired final concentrations. A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Set up the following experimental groups:
-
Vehicle control (medium with DMSO)
-
GCDCA alone (e.g., 1 mM)[1]
-
A3907 alone (a range of concentrations, e.g., 0.1, 1, 10 µM, should be tested to determine the optimal protective concentration)
-
GCDCA + A3907 (co-incubation)
-
-
Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubate the cells for the desired experimental duration (e.g., 48 hours).[1]
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Materials:
-
6-well plate with treated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live (Annexin V-/PI-).[8][9]
Western Blot Analysis of Apoptosis Markers
Materials:
-
6-well plate with treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the treated cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A3907 | ASBT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas [jci.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells [mdpi.com]
- 9. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Ritivixibat Efficacy in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritivixibat is an orally administered, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases their fecal excretion, thereby reducing the total bile acid pool.[1][2][4] This mechanism of action holds therapeutic promise for cholestatic liver diseases, which are characterized by the accumulation of bile acids that leads to liver damage.[1][2][5][6] Furthermore, elevated serum bile acids are implicated in cholestatic pruritus, a debilitating symptom of these diseases.[4][7] These application notes provide a detailed experimental design and protocols for evaluating the efficacy of this compound in established mouse models of cholestatic liver injury and pruritus.
Signaling Pathway of this compound
This compound's primary molecular target is the ileal bile acid transporter (IBAT). By inhibiting IBAT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids. This leads to a decrease in the return of bile acids to the liver via the portal vein. The reduced hepatic bile acid concentration alleviates feedback repression on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, leading to increased conversion of cholesterol into new bile acids. The net effect is a reduction in the total circulating and hepatic bile acid pool, which is then excreted. This decrease in bile acid burden on the liver is hypothesized to reduce liver injury and inflammation.
Experimental Design and Protocols
This experimental design encompasses two key aspects of cholestatic liver disease: liver injury and pruritus. The Mdr2 knockout (Mdr2-/-) mouse model will be used to assess the efficacy of this compound on chronic cholestatic liver injury and fibrosis. A dry skin-induced pruritus model will be employed to evaluate its anti-pruritic effects.
I. Mouse Models
-
Cholestatic Liver Injury Model: Mdr2-/- (Abcb4-/-) mice on a FVB/NJ background will be used. These mice spontaneously develop sclerosing cholangitis with progressive liver fibrosis, closely mimicking aspects of human primary sclerosing cholangitis.[8][9][10]
-
Pruritus Model: A dry skin-induced pruritus model will be established in C57BL/6 mice by daily topical application of an acetone and ether mixture followed by water (AEW). This model is known to induce significant scratching behavior, a quantifiable measure of itch.[11]
II. Experimental Groups and Dosing
A. Cholestatic Liver Injury Study (Mdr2-/- mice)
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration |
| 1 | Vehicle | - | Oral Gavage | Once Daily | 4 weeks |
| 2 | This compound | 3 | Oral Gavage | Once Daily | 4 weeks |
| 3 | This compound | 10 | Oral Gavage | Once Daily | 4 weeks |
| 4 | This compound | 30 | Oral Gavage | Once Daily | 4 weeks |
B. Pruritus Study (C57BL/6 mice)
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration |
| 1 | Vehicle | - | Oral Gavage | Once Daily | 7 days |
| 2 | This compound | 10 | Oral Gavage | Once Daily | 7 days |
| 3 | This compound | 30 | Oral Gavage | Once Daily | 7 days |
Vehicle Formulation: this compound will be suspended in 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.
III. Experimental Workflow
IV. Detailed Protocols
A. Oral Gavage Administration
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Prepare fresh suspensions of this compound in 0.5% CMC on each dosing day.
-
Administer the designated treatment or vehicle via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
-
The volume of administration should not exceed 10 mL/kg body weight.
B. Induction of Dry Skin Pruritus (AEW Model)
-
Shave a small area on the rostral back of C57BL/6 mice.
-
Apply a 1:1 mixture of acetone and diethyl ether to the shaved area for 15 seconds.
-
Immediately after, apply distilled water to the same area for 30 seconds.
-
Repeat this procedure once daily for 7 consecutive days.
C. Quantification of Scratching Behavior
-
On day 7 of the pruritus study, acclimate mice individually in observation chambers for at least 30 minutes.
-
Videotape the mice for 30-60 minutes.
-
A blinded observer will count the number of scratching bouts directed at the AEW-treated area. A scratching bout is defined as one or more rapid movements of the hind paw towards the treated area.
D. Serum Biomarker Analysis
-
At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
-
Separate serum by centrifugation.
-
Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids using commercially available kits according to the manufacturer's instructions.
E. Liver Histology
-
Harvest the livers and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section at 5 µm thickness.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis.
-
Perform Masson's trichrome or Sirius red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
A pathologist blinded to the treatment groups will score the histological sections for inflammation, necrosis, and fibrosis.
F. Gene Expression Analysis (qPCR)
-
Harvest a portion of the liver and the terminal ileum and snap-freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using a SYBR Green-based assay.
-
Analyze the expression of genes involved in bile acid synthesis and transport. Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
Target Genes for qPCR:
| Tissue | Gene | Function |
| Liver | Cyp7a1 | Rate-limiting enzyme in bile acid synthesis |
| Liver | Fxr | Nuclear receptor regulating bile acid homeostasis |
| Liver | Shp | Downstream target of Fxr, represses Cyp7a1 |
| Liver | Ntcp | Transporter for bile acid uptake into hepatocytes |
| Liver | Bsep | Transporter for bile acid excretion into bile |
| Liver | Mrp2 | Canalicular export pump for conjugated compounds |
| Ileum | Fgf15 | Hormone regulating bile acid synthesis |
| Ileum | Asbt | Ileal bile acid transporter (target of this compound) |
Data Presentation
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to compare between groups. A p-value of less than 0.05 will be considered statistically significant.
Table 1: Summary of Quantitative Data to be Collected in the Cholestatic Liver Injury Study
| Parameter | Measurement | Group 1 (Vehicle) | Group 2 (this compound 3 mg/kg) | Group 3 (this compound 10 mg/kg) | Group 4 (this compound 30 mg/kg) |
| Serum Biomarkers | |||||
| ALT | U/L | ||||
| AST | U/L | ||||
| ALP | U/L | ||||
| Total Bile Acids | µmol/L | ||||
| Liver Histology | |||||
| Inflammation Score | (0-4) | ||||
| Necrosis Score | (0-4) | ||||
| Fibrosis Score | (0-4) | ||||
| Gene Expression | |||||
| Liver Cyp7a1 | Relative mRNA expression | ||||
| Liver Fxr | Relative mRNA expression | ||||
| Liver Shp | Relative mRNA expression | ||||
| Liver Ntcp | Relative mRNA expression | ||||
| Liver Bsep | Relative mRNA expression | ||||
| Liver Mrp2 | Relative mRNA expression | ||||
| Ileum Fgf15 | Relative mRNA expression | ||||
| Ileum Asbt | Relative mRNA expression |
Table 2: Summary of Quantitative Data to be Collected in the Pruritus Study
| Parameter | Measurement | Group 1 (Vehicle) | Group 2 (this compound 10 mg/kg) | Group 3 (this compound 30 mg/kg) |
| Behavioral Assessment | ||||
| Scratching Bouts | Number per 30 min |
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of bile salt synthesis and intestinal uptake reduces cholestatic liver damage and colonic bile salts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroxylated bile acids improve cholestatic liver and bile duct injury in the Mdr2-/- mouse model of sclerosing cholangitis via immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mdr2 (Abcb4)-/- mice spontaneously develop severe biliary fibrosis via massive dysregulation of pro- and antifibrogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing IBAT Inhibition by Ritivixibat
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ritivixibat and IBAT Inhibition
This compound is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] IBAT is a key protein responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[1][2] By inhibiting IBAT, this compound disrupts this process, leading to increased excretion of bile acids in the feces. This reduction in the bile acid pool returning to the liver is a therapeutic strategy for cholestatic liver diseases, where the accumulation of bile acids contributes to liver injury and symptoms such as pruritus.[2] this compound is currently under development for the treatment of adult cholestatic liver diseases, including primary sclerosing cholangitis (PSC).[3]
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound as an IBAT inhibitor.
Data Presentation: Efficacy of IBAT Inhibitors
The following tables summarize typical quantitative data obtained from in vitro and in vivo studies of IBAT inhibitors. While specific data for this compound is emerging from clinical trials, data from other IBAT inhibitors like linerixibat and odevixibat are presented here as representative examples of expected outcomes.
Table 1: In Vitro Inhibition of IBAT
| Compound | Cell Line | Substrate | IC50 (nM) | Reference |
| This compound | hIBAT-CHO | [³H]-Taurocholate | Data to be determined | N/A |
| Linerixibat | hIBAT-expressing cells | [³H]-Taurocholate | ~20 | [4] |
| Odevixibat | hIBAT-expressing cells | [³H]-Taurocholate | ~5 | [5] |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Effects of IBAT Inhibitors in Animal Models
| Compound | Animal Model | Dose | Change in Serum Bile Acids | Change in Fecal Bile Acids | Reference |
| This compound | Mouse | To be determined | To be determined | To be determined | N/A |
| GSK2330672 | Mouse | 10 mg/kg | ↓ ~50% | ↑ ~5-fold | [2] |
| Elobixibat | Rat | 1 mg/kg | ↓ ~30% | ↑ ~3-fold | N/A |
Table 3: Clinical Efficacy of IBAT Inhibitors
| Compound | Disease | Key Efficacy Endpoint | Result | Reference |
| This compound | PSC | Safety and Tolerability | Phase I ongoing | [3] |
| Linerixibat | PBC with Pruritus | Change in Itch Score | Significant reduction vs. placebo | [4] |
| Odevixibat | ALGS | Reduction in Serum Bile Acids and Pruritus | Significant reduction vs. placebo | [6] |
PBC: Primary Biliary Cholangitis; ALGS: Alagille Syndrome; PSC: Primary Sclerosing Cholangitis.
Experimental Protocols
In Vitro Assessment of IBAT Inhibition
1. [³H]-Taurocholate Uptake Assay in Human IBAT-Expressing CHO Cells
This assay determines the in vitro potency of this compound in inhibiting the human ileal bile acid transporter.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with human IBAT (hIBAT-CHO)
-
Control CHO cells (not expressing IBAT)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)
-
Sodium butyrate
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium (NaCl replaced with choline chloride)
-
[³H]-Taurocholate
-
Unlabeled taurocholate
-
This compound
-
Scintillation fluid and counter
-
24-well cell culture plates
-
Lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
Protocol:
-
Cell Seeding: Seed hIBAT-CHO cells and control CHO cells in 24-well plates at a density of 2 x 10⁵ cells/well.
-
Induction of IBAT Expression: 24 hours after seeding, replace the medium with fresh medium containing 5 mM sodium butyrate to induce hIBAT expression and incubate for another 24 hours.[7]
-
Preparation of Assay Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in sodium-containing HBSS.
-
Prepare a solution of [³H]-taurocholate (e.g., 10 µM) in sodium-containing HBSS.
-
-
Inhibition Assay:
-
Wash the cell monolayers twice with pre-warmed (37°C) sodium-containing HBSS.
-
Pre-incubate the cells for 10 minutes at 37°C with 200 µL of sodium-containing HBSS with or without various concentrations of this compound.
-
Initiate the uptake by adding 200 µL of the [³H]-taurocholate solution.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[7]
-
-
Termination of Uptake:
-
Aspirate the uptake solution and rapidly wash the cell monolayers three times with ice-cold sodium-free HBSS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubate for at least 30 minutes.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each well.
-
Calculate the rate of taurocholate uptake (pmol/mg protein/min).
-
Sodium-dependent uptake is calculated by subtracting the uptake in control CHO cells from the uptake in hIBAT-CHO cells.
-
Plot the percentage of inhibition of sodium-dependent uptake against the concentration of this compound to determine the IC50 value.
-
In Vivo Assessment of IBAT Inhibition
2. Murine Model of IBAT Inhibition
This protocol describes an in vivo model to assess the efficacy of this compound in a preclinical setting.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Metabolic cages
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Feces collection tubes
-
LC-MS/MS system for bile acid analysis
Protocol:
-
Acclimation: Acclimate mice to individual metabolic cages for at least 3 days before the start of the experiment.
-
Dosing:
-
Administer this compound or vehicle control to mice via oral gavage once daily for a specified period (e.g., 7 days).
-
Dose levels can be determined based on in vitro potency and pharmacokinetic properties.
-
-
Sample Collection:
-
Feces: Collect feces daily throughout the study period. Store at -80°C until analysis.
-
Blood: At the end of the treatment period, collect blood samples via retro-orbital bleeding or cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
-
Bile Acid Extraction and Analysis:
-
Fecal Bile Acids: Homogenize fecal samples, extract bile acids using a suitable solvent (e.g., ethanol), and analyze the concentration of individual and total bile acids using a validated LC-MS/MS method.
-
Serum Bile Acids: Extract bile acids from plasma samples and analyze using LC-MS/MS.
-
-
Data Analysis:
-
Compare the total and individual bile acid concentrations in the serum and feces of this compound-treated mice to the vehicle-treated control group.
-
Calculate the percentage change in serum and fecal bile acids.
-
Signaling Pathways and Experimental Workflows
Assessment of Off-Target Effects
Given that this compound is a minimally absorbed drug designed to act locally in the gut, the assessment of off-target effects should focus on both potential gastrointestinal and systemic effects.
1. In Vitro Off-Target Screening:
-
Receptor and Enzyme Profiling: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target interactions. This is a standard practice in early drug development to assess selectivity.
-
Cytotoxicity Assays: Evaluate the potential cytotoxicity of this compound in various intestinal cell lines (e.g., Caco-2, HT29) to ensure it does not harm the intestinal epithelium at therapeutic concentrations.
2. In Vivo Assessment of Gastrointestinal Function:
-
Gastrointestinal Motility: In the in vivo efficacy studies, monitor for any changes in gastrointestinal transit time, which could indicate an off-target effect on gut motility.
-
Histopathology: At the end of in vivo studies, collect sections of the gastrointestinal tract (stomach, small intestine, colon) for histopathological examination to look for any signs of inflammation, damage, or other morphological changes.
3. Assessment of Systemic Exposure and Effects:
-
Pharmacokinetic Analysis: Although designed to be minimally absorbed, it is crucial to accurately quantify the systemic exposure of this compound in plasma to understand any potential for systemic off-target effects.
-
General Toxicology Studies: Conduct standard toxicology studies in animals to assess any potential systemic toxicity, including effects on major organs.
By following these detailed protocols and assessments, researchers and drug development professionals can thoroughly evaluate the efficacy and safety profile of this compound as a novel IBAT inhibitor.
References
- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Serum bile acid change correlates with improvement in pruritus in patients with primary biliary cholangitis receiving linerixibat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bylvay® (odevixibat) efficacy in PFIC serum bile acid – For HCPs [bylvay.com]
- 6. Efficacy and safety of odevixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Ritivixibat in 3D Liver Organoid Models of Cholestasis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritivixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] Its primary mechanism of action is the inhibition of bile acid reabsorption in the terminal ileum, which interrupts the enterohepatic circulation.[2][3] This leads to a reduction in the return of bile acids to the liver, thereby alleviating the bile acid overload characteristic of cholestatic liver diseases such as primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).[1][2]
Three-dimensional (3D) liver organoids have emerged as highly valuable in vitro models that recapitulate many aspects of the native liver's architecture and function. These self-organizing structures, derived from pluripotent stem cells or primary liver tissues, provide a more physiologically relevant system for studying liver diseases and drug-induced liver injury compared to traditional 2D cell cultures. This application note provides a framework for utilizing 3D liver organoids to model cholestatic liver injury and to evaluate the potential therapeutic or direct effects of compounds like this compound.
While this compound's primary target is in the intestine, investigating its effects in a liver organoid model is relevant for two main reasons:
-
To assess any potential direct, off-target effects on hepatocytes in a controlled, cholestatic microenvironment.
-
To utilize the cholestatic organoid model as a platform to test the efficacy of therapeutic strategies aimed at mitigating bile acid-induced liver injury, for which a compound like this compound serves as a relevant test article representing a systemic reduction in bile acid load.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the enterohepatic circulation of bile acids, the mechanism of this compound, the proposed experimental workflow for studying its application in a 3D liver organoid model of cholestasis, and the cellular mechanisms of bile acid transport and cholestasis within a hepatocyte.
References
Application Notes and Protocols for Long-Term Ritivixibat Treatment in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritivixibat (formerly A3907) is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and mitigating bile acid-related liver injury.[1][2][3] These characteristics make it a promising therapeutic candidate for cholestatic liver diseases. This document provides a detailed protocol for the long-term administration of this compound in rodent models of cholestasis, based on published preclinical data.
Data Presentation
The following table summarizes the quantitative data from a 4-week study of this compound (A3907) in Mdr2-/- mice, a well-established model of progressive cholestasis and sclerosing cholangitis.[1]
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Plasma ALT (U/L) | ~500 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | ~200 |
| Plasma AST (U/L) | ~600 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | ~250 |
| Plasma ALP (U/L) | ~400 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | ~200 |
| Liver-to-Body Weight Ratio | Increased | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Significantly decreased |
| Spleen-to-Body Weight Ratio | Increased | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Significantly decreased |
| Plasma TIMP-1 (ng/mL) | Elevated | Not specified | Not specified | Significantly decreased | Significantly decreased |
| Plasma MMP-7 (ng/mL) | Elevated | Not specified | Not specified | Significantly decreased | Significantly decreased |
Note: The values presented are approximate, based on graphical data from the cited preclinical study.[1] ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; TIMP-1: Tissue Inhibitor of Metalloproteinases-1; MMP-7: Matrix Metalloproteinase-7.
Experimental Protocols
This section details the methodology for a long-term study of this compound in a rodent model of cholestatic liver disease.
Animal Model
-
Species and Strain: Mdr2-/- (Abcb4-/-) mice are a suitable model as they spontaneously develop progressive cholestasis and sclerosing cholangitis.[1] Other models of cholestatic liver disease can also be considered.[4][5][6]
-
Age and Sex: Studies can be initiated in mice at an age when cholestatic features are established (e.g., 8 weeks old). Both male and female rodents should be included.
-
Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. A minimum of one week of acclimation to the facility is recommended before the start of the experiment.
Drug Formulation and Administration
-
Formulation: this compound (A3907) is prepared for oral administration. A suitable vehicle (e.g., 0.5% methylcellulose) should be used to create a homogenous suspension.
-
Dosing: Based on preclinical studies, doses ranging from 1 mg/kg to 30 mg/kg body weight are effective.[1] A dose-response study is recommended to determine the optimal dose for the specific model and endpoints.
-
Administration: The drug is administered once daily via oral gavage.[1] Care should be taken to minimize stress to the animals during this procedure. The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
Experimental Design and Duration
-
Groups: The study should include a vehicle control group and multiple this compound dose groups.
-
Duration: A 4-week treatment period has been shown to be effective in demonstrating the therapeutic effects of this compound.[1] For chronic studies, longer durations may be necessary.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity or distress.
-
Weekly: Body weight should be recorded.
-
End of Study: Collection of blood and tissues for analysis.
-
Endpoint Analysis
-
Blood Analysis:
-
Biochemistry: Plasma levels of liver injury markers (ALT, AST, ALP) and total bilirubin should be measured.
-
Fibrosis Markers: Plasma levels of TIMP-1 and MMP-7 can be assessed as indicators of liver fibrosis.[1]
-
Bile Acids: Serum bile acid levels should be quantified.
-
-
Tissue Analysis:
-
Organ Weights: Liver and spleen weights should be recorded and normalized to body weight.
-
Histopathology: Liver sections should be stained with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Sirius Red to evaluate collagen deposition (fibrosis).
-
Gene Expression: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Vcam1, Mcp-1) and fibrosis (e.g., Col1a1, Col1a2) can be analyzed by qPCR.[7]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound in inhibiting the ileal bile acid transporter (IBAT).
Experimental Workflow
Caption: Workflow for a long-term this compound study in a cholestatic rodent model.
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent models of cholestatic liver disease: A practical guide for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of cholestatic liver disease: A practical guide for translational research | Semantic Scholar [semanticscholar.org]
- 7. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in Serum Bile Acids Following Ritivixibat Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritivixibat (formerly A3907) is an orally administered, systemic inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking IBAT, this compound interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion. This mechanism is intended to reduce the overall bile acid pool in the body, thereby lowering serum bile acid levels. This application note provides a comprehensive guide to measuring the changes in serum bile acids following treatment with this compound, including detailed experimental protocols and data presentation guidelines. While specific quantitative data from Phase 2 clinical trials of this compound are forthcoming, this document leverages data from preclinical studies and analogous IBAT inhibitors to illustrate expected outcomes.
Mechanism of Action: IBAT Inhibition
This compound targets the IBAT, which is primarily responsible for the reabsorption of bile acids in the terminal ileum. Inhibition of this transporter leads to a decrease in the return of bile acids to the liver via the portal circulation. This reduction in bile acid return signals the liver to synthesize new bile acids from cholesterol, a process that can be monitored by measuring serum markers like 7α-hydroxy-4-cholesten-3-one (C4).[1] The net effect is a reduction in the total serum bile acid (sBA) concentration.
Data Presentation: Expected Changes in Serum Bile Acids
While detailed results from the Phase 2 trial of this compound (NCT05642468) are awaited, preclinical data in mouse models of cholestasis have shown that this compound (A3907) decreases serum bile acids.[3][4] Furthermore, data from clinical trials of other IBAT inhibitors, such as Odevixibat and Linerixibat, provide an indication of the potential magnitude of sBA reduction.
Table 1: Summary of Serum Bile Acid Changes with IBAT Inhibitors (Illustrative Data)
| IBAT Inhibitor | Disease Population | Study Phase | Treatment Duration | Mean Change in Serum Bile Acids (sBA) | Reference |
| Odevixibat | Progressive Familial Intrahepatic Cholestasis (PFIC) | Phase 3 (PEDFIC 1) | 24 weeks | -104.00 µmol/L (in patients transitioning from placebo) | [5] |
| Odevixibat | Alagille Syndrome (ALGS) | Phase 3 (ASSERT-EXT) | 72 weeks | -57.97 µmol/L | [5] |
| Linerixibat | Primary Biliary Cholangitis (PBC) | Phase 2 | 12 weeks | Dose-dependent reduction in TSBA AUC0-24 | [6] |
Note: This table presents data from other IBAT inhibitors to illustrate the expected therapeutic effect of this compound. Actual results for this compound may vary.
Experimental Protocols
The two primary methods for quantifying serum bile acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow Overview
Protocol 1: Quantification of Serum Bile Acids using LC-MS/MS
LC-MS/MS is the gold standard for the simultaneous quantification of multiple individual bile acid species, offering high sensitivity and specificity.[7]
1. Materials and Reagents:
-
Human serum samples
-
Internal standards (deuterated bile acid mixture)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
LC-MS/MS system (e.g., Acquity UHPLC with a triple quadrupole mass spectrometer)
-
Chromatographic column (e.g., Cortecs T3)
2. Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 10 µL of the internal standard working solution.
-
Add 140 µL of cold methanol for protein precipitation.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent.[8]
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Cortecs T3, 2.7 µm, 2.1 x 30 mm.[7]
-
Column Temperature: 60°C.[7]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[7]
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[7]
-
Gradient: Establish a suitable gradient to separate the different bile acid species.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) for each bile acid and internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for each bile acid and its corresponding internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of bile acid standards.
-
Determine the concentration of each bile acid in the serum samples by interpolating from the calibration curve.
Table 2: Example LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Cortecs T3, 2.7 µm, 2.1 x 30 mm[7] |
| Mobile Phase A | Water, 0.1% 200 mM ammonium formate, 0.01% formic acid[7] |
| Mobile Phase B | 50:50 Acetonitrile:Isopropanol, 0.1% 200 mM ammonium formate, 0.01% formic acid[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[7] |
| Column Temperature | 60°C[7] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Protocol 2: Quantification of Total Serum Bile Acids using ELISA
ELISA kits provide a high-throughput and more accessible method for measuring total bile acids or specific bile acid species.[9][10]
1. Materials and Reagents:
-
Human serum samples
-
Total Bile Acid ELISA Kit (e.g., from MyBioSource or similar)[9]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer
-
Stop solution (provided in the kit)
-
TMB substrate (provided in the kit)
2. Sample Preparation:
-
Collect serum using a serum separator tube and allow it to clot for 30 minutes at room temperature.
-
Centrifuge for 20 minutes at 1,000 x g.
-
Collect the serum and use it immediately or store it at -80°C. Avoid repeated freeze-thaw cycles.
-
Dilute serum samples as per the ELISA kit manufacturer's instructions.
3. ELISA Procedure (based on a competitive ELISA format):
-
Add standards and diluted serum samples to the appropriate wells of the microplate pre-coated with a bile acid conjugate.
-
Add the anti-bile acid antibody to each well.
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody to each well and incubate.
-
Wash the plate again to remove unbound HRP conjugate.
-
Add the TMB substrate to each well. A color change will develop.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The absorbance is inversely proportional to the amount of total bile acids in the sample.
-
Determine the concentration of total bile acids in the serum samples by interpolating from the standard curve.
-
Multiply the result by the dilution factor to obtain the final concentration.
Table 3: Typical Specifications for a Total Bile Acid ELISA Kit
| Parameter | Specification |
| Assay Type | Competitive ELISA[9] |
| Sample Type | Serum, plasma, cell culture supernatants[9] |
| Detection Range | Varies by kit (e.g., 1-100 µmol/L) |
| Sensitivity | Varies by kit (e.g., <1 µmol/L) |
| Wavelength | 450 nm[9] |
| Incubation Time | Typically 1-2 hours |
Conclusion
The measurement of serum bile acids is a critical endpoint for evaluating the efficacy of this compound and other IBAT inhibitors. Both LC-MS/MS and ELISA are robust methods for this purpose, with the choice depending on the need for detailed profiling of individual bile acids versus high-throughput measurement of total bile acids. The provided protocols offer a starting point for researchers to develop and validate their assays for clinical and preclinical studies. As more data from the clinical development of this compound becomes available, these methods will be essential in characterizing its pharmacodynamic effects and therapeutic potential in cholestatic liver diseases.
References
- 1. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 [drug-dev.com]
- 2. This compound (IPN60250) / Ipsen [delta.larvol.com]
- 3. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Serum bile acid change correlates with improvement in pruritus in patients with primary biliary cholangitis receiving linerixibat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Canine Total bile acid (TBA) Elisa Kit – AFG Scientific [afgsci.com]
Application Note: Quantitative Analysis of Ritivixibat and its Metabolites in Human Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of Ritivixibat and its putative metabolites in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is an orally administered inhibitor of the ileal bile acid transporter (IBAT) under development for the treatment of cholestatic liver diseases.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of analytical performance. The described method is suitable for high-throughput analysis in a drug development setting.
Introduction
This compound is a novel inhibitor of the ileal bile acid transporter (IBAT), which plays a critical role in the enterohepatic circulation of bile acids.[2] By inhibiting IBAT, this compound reduces the reabsorption of bile acids, thereby lowering their concentration in the liver and systemic circulation. This mechanism of action is being explored for the treatment of various cholestatic liver diseases.[1]
The metabolic pathway of xenobiotics like this compound typically involves Phase I (functionalization) and Phase II (conjugation) reactions to facilitate their excretion.[3] Common Phase I reactions include oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. Phase II reactions involve the addition of endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. A thorough understanding of these metabolic transformations is essential for characterizing the drug's disposition and identifying any potentially active or toxic metabolites.
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and speed.[4] This application note outlines a targeted LC-MS/MS method for the quantitative analysis of this compound and its hypothetical primary metabolites in human plasma.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.[5]
-
Materials:
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
-
Procedure:
-
Thaw plasma samples and analytical standards on ice.
-
Prepare a stock solution of the internal standard in methanol.
-
To 50 µL of plasma in a 96-well plate, add 150 µL of the internal standard solution in acetonitrile (protein precipitation agent).
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex the plate for 1 minute and inject 5 µL into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 5 |
| 0.5 | 0.4 | 5 |
| 3.0 | 0.4 | 95 |
| 4.0 | 0.4 | 95 |
| 4.1 | 0.4 | 5 |
| 5.0 | 0.4 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 500.2 | 250.1 | 25 |
| Metabolite 1 (Oxidized) | 516.2 | 250.1 | 28 |
| Metabolite 2 (Glucuronide) | 676.2 | 500.2 | 22 |
| Internal Standard | 505.2 | 255.1 | 25 |
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the analysis of spiked plasma samples.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.998 |
| Metabolite 1 (Oxidized) | 1 - 1000 | 0.997 |
| Metabolite 2 (Glucuronide) | 1 - 1000 | 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 2.91 | 97.0 | 6.2 | |
| Mid | 100 | 102.3 | 102.3 | 4.1 | |
| High | 800 | 789.6 | 98.7 | 3.5 | |
| Metabolite 1 | LLOQ | 1 | 0.98 | 98.0 | 9.1 |
| Low | 3 | 3.09 | 103.0 | 7.3 | |
| Mid | 100 | 98.5 | 98.5 | 5.5 | |
| High | 800 | 812.0 | 101.5 | 4.2 | |
| Metabolite 2 | LLOQ | 1 | 1.05 | 105.0 | 10.2 |
| Low | 3 | 2.88 | 96.0 | 8.1 | |
| Mid | 100 | 101.7 | 101.7 | 6.3 | |
| High | 800 | 795.2 | 99.4 | 5.1 |
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Workflow for the analysis of this compound metabolites.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and reliable approach for the quantitative analysis of this compound and its putative metabolites in human plasma. The sample preparation procedure is straightforward and amenable to high-throughput automation. The chromatographic and mass spectrometric conditions are optimized to ensure adequate separation and detection of the analytes. This method is well-suited for supporting pharmacokinetic studies and further clinical development of this compound.
References
- 1. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Guide to Solubilizing Ritonavir for Laboratory Use
Introduction
Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[1] It is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] In the laboratory setting, accurate and consistent solubilization of Ritonavir is critical for obtaining reliable results in both in vitro and in vivo studies. Ritonavir is a large, lipophilic molecule that is practically insoluble in water, presenting a significant challenge for researchers.[3][4] This guide provides detailed protocols and data for the effective solubilization of Ritonavir for common laboratory applications.
Physicochemical Properties
-
Molecular Formula: C₃₇H₄₈N₆O₅S₂[1]
-
Molecular Weight: 720.9 g/mol [2]
-
Appearance: White to light tan powder.[5]
-
Storage: Store the crystalline solid at -20°C for long-term stability (≥4 years).[1]
Data Presentation: Ritonavir Solubility
The solubility of Ritonavir varies significantly across different solvents. The following table summarizes key solubility data for laboratory use.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥26 mg/mL (with gentle warming) | A common solvent for creating high-concentration stock solutions.[2] |
| Ethanol | Freely soluble | Can be used as a primary solvent or co-solvent.[1][5] |
| Methanol | Freely soluble | [1] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1] |
| 0.1 N Hydrochloric Acid (HCl) | ~0.4 mg/mL | Solubility is pH-dependent, with higher solubility in acidic conditions.[6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Sparingly soluble | Direct dissolution is challenging. A co-solvent approach is required.[1] |
| Water | Practically insoluble (~5 µg/mL) | [7] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL | Achieved by first dissolving in DMSO, then diluting with PBS.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated Ritonavir stock solution in an organic solvent, which is ideal for long-term storage and subsequent dilution into aqueous media for cell-based assays.
Materials:
-
Ritonavir (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh the desired amount of Ritonavir powder. For example, to prepare a 10 mM stock solution, weigh out 7.21 mg of Ritonavir.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial containing the Ritonavir powder. To prepare a 10 mM stock solution from 7.21 mg of Ritonavir, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas before tightly sealing.[1]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability:
-
Store the DMSO stock solution at -20°C.[8]
-
When stored properly, the stock solution is stable for extended periods. It is recommended to use it within 1 year when stored at -20°C.[8]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the organic stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
Ritonavir stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the Ritonavir stock solution at room temperature.
-
Dilution: For maximum solubility in aqueous buffers, it is recommended to first dissolve Ritonavir in DMSO and then dilute this solution with the aqueous buffer of choice.[1]
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM Ritonavir in a final volume of 1 mL of cell culture medium:
-
Add 99 µL of pre-warmed medium to a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the tube.
-
Vortex immediately and gently to ensure a homogenous solution. The final DMSO concentration will be 0.1%.
-
-
Precipitation Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider adjusting the final concentration or the dilution method.
-
Immediate Use: Use the freshly prepared aqueous solution immediately.
Storage and Stability:
-
Aqueous solutions of Ritonavir are not stable and should be prepared fresh for each experiment.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Protocol 3: Formulation of Ritonavir for In Vivo Oral Gavage (Rodent Model)
This protocol outlines the preparation of a Ritonavir suspension suitable for oral administration in animal studies, such as rats. This formulation uses a combination of co-solvents and surfactants to improve bioavailability.
Materials:
-
Ritonavir (crystalline solid)
-
PEG400 (Polyethylene glycol 400)
-
Tween® 80 (Polysorbate 80)
-
Propylene glycol
-
Deionized water (ddH₂O)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation:
-
Prepare a 100 mg/mL stock of PEG400 in ddH₂O if not already in a suitable liquid form.
-
In a sterile tube, add 5 µL of Tween® 80.
-
To the Tween® 80, add 300 µL of the 100 mg/mL PEG400 solution. Mix until clear.
-
Add 50 µL of Propylene glycol to the mixture and mix until clear.
-
-
Ritonavir Addition:
-
Accurately weigh the required amount of Ritonavir. For a final concentration of 30 mg/mL, weigh 30 mg of Ritonavir.
-
Add the weighed Ritonavir to the prepared vehicle.
-
-
Suspension/Dissolution:
-
Add ddH₂O to bring the total volume to 1 mL. For the example above, this would be 645 µL of ddH₂O.
-
Vortex vigorously to suspend the compound. Use of a bath sonicator may be required to achieve a uniform suspension or solution.
-
-
Administration: The resulting formulation should be used immediately for oral gavage.
Storage and Stability:
-
This formulation is intended for immediate use and should not be stored.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing Ritonavir solutions for laboratory applications.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. jpsionline.com [jpsionline.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Ritonavir
Disclaimer: The information provided below pertains to Ritonavir . The term "Ritivixibat" as specified in the query does not correspond to a known pharmaceutical compound in scientific literature. It is presumed to be a typographical error, and this guide has been developed based on the extensive research available for Ritonavir, an antiretroviral drug known for its poor aqueous solubility.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Ritonavir.
Frequently Asked Questions (FAQs)
Q1: What is Ritonavir and why is its aqueous solubility a significant challenge?
A1: Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility and high permeability.[4][5] Its therapeutic efficacy is often limited by its extremely low solubility in aqueous solutions, which can lead to poor dissolution in the gastrointestinal tract and consequently, insufficient bioavailability after oral administration.[6][7][8][9] The reported aqueous solubility of pure Ritonavir is very low, for instance, 0.37 ± 0.03 μg/mL.[10]
Q2: What are the primary strategies to improve the aqueous solubility of Ritonavir?
A2: A variety of advanced formulation strategies have been successfully employed to enhance the solubility and dissolution rate of Ritonavir. These can be broadly categorized as:
-
Solid Dispersions: Dispersing Ritonavir in an inert, hydrophilic carrier matrix in a solid state.[7][8][11][12] This can be achieved through methods like solvent evaporation or melt extrusion.[7][8]
-
Nanosuspensions: Reducing the particle size of Ritonavir to the nanometer range, which increases the surface area for dissolution.[4][5][13][14] Techniques include pearl milling, microfluidization, and antisolvent precipitation.[4][5][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced solubility.[6]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization.[6]
-
Prodrug Approach: Chemically modifying the Ritonavir molecule to create a more soluble version (a prodrug) that converts back to the active drug in the body.[16][17][18]
-
Co-crystallization: Forming a crystalline structure with another molecule (a coformer) to improve physicochemical properties.[19]
Q3: I am trying to dissolve pure Ritonavir powder in an aqueous buffer for an in vitro assay, but it's not dissolving. What should I do?
A3: This is a common issue due to Ritonavir's very low aqueous solubility.[20] Direct dissolution in aqueous buffers is often unsuccessful.
Troubleshooting Steps:
-
Use a Co-solvent: First, dissolve the Ritonavir in a small amount of an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[20]
-
Dilute Slowly: Gently add your aqueous buffer to the organic stock solution while vortexing or stirring continuously. This should be done dropwise to avoid immediate precipitation.
-
Check Final Concentration: Be aware that even with a co-solvent, the final concentration of Ritonavir that can be achieved in a predominantly aqueous solution will be low. For example, a 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/ml.[20]
-
Solution Stability: Aqueous solutions of Ritonavir prepared this way are often not stable for long periods. It is recommended to prepare them fresh and not store them for more than one day.[20]
Q4: My Ritonavir formulation (e.g., solid dispersion) shows good dissolution initially, but then the drug precipitates out. How can I prevent this?
A4: This phenomenon is known as "supersaturation and precipitation." The formulation releases the drug at a concentration above its equilibrium solubility, creating a temporary supersaturated state. Over time, the drug may crystallize and precipitate out.
Troubleshooting Strategies:
-
Incorporate a Precipitation Inhibitor: Add a polymeric precipitation inhibitor to your formulation. Polymers like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can help maintain the supersaturated state by sterically hindering drug crystallization.
-
Optimize Drug-to-Carrier Ratio: In solid dispersions, a higher ratio of the hydrophilic carrier to the drug can sometimes improve the stability of the dissolved drug.[7][11]
-
Evaluate Different Carriers: The choice of carrier is critical. Some polymers are more effective at inhibiting precipitation than others for a specific drug. A screening study with different carriers (e.g., Gelucire, PEGs, PVP) is recommended.[8][11]
Q5: Which solubilization technique provides the most significant solubility enhancement for Ritonavir?
A5: Based on available data, different techniques offer varying levels of enhancement. Solid dispersions and nanosuspensions have shown dramatic increases. For instance, a solid dispersion using 15% sorbitol increased solubility approximately 2,000-fold (from 1 μg/mL to 1.98 mg/mL).[11] Nanosuspensions have also achieved solubility levels of 1.62 mg/mL in water and 3.52 mg/mL in 0.1 N HCl.[4] The optimal choice depends on the desired final dosage form, required dose, and manufacturing scalability.
Data Presentation: Solubility Enhancement of Ritonavir
The following tables summarize quantitative data from various studies to allow for easy comparison of different solubilization methods.
Table 1: Aqueous Solubility of Pure Ritonavir
| Medium | Solubility |
|---|---|
| Pure Water | ~1 μg/mL[11] |
| Pure Water | 0.37 ± 0.03 μg/mL[10] |
| pH 6.8 Buffer | 1.3 ± 0.1 µg/mL[15] |
Table 2: Comparison of Ritonavir Solubility Enhancement Techniques
| Technique | Carrier / Method | Solvent / Medium | Solubility Achieved | Fold Increase |
|---|---|---|---|---|
| Solid Dispersion | Lyophilized Milk | Water | 11.36 ± 0.06 μg/mL | ~30x[10] |
| Solid Dispersion | Sorbitol (15% solution) | Water | 1.98 mg/mL | ~2000x[11] |
| Solid Dispersion | Gelucire 44/14 (0.5%) | Water | 220 μg/mL | ~220x[11] |
| Nanosuspension | Pearl Milling / Poloxamer 407 | Water | 1.62 mg/mL | >1600x[4] |
| Nanosuspension | Pearl Milling / Poloxamer 407 | 0.1 N HCl | 3.52 mg/mL | >3500x[4][13] |
| Co-crystals | Solvent Evaporation w/ Lopinavir | Water | - | 5.9x[19] |
| Prodrug | Oxymethylphosphate (OMP) | Water | >5 mg/mL | >700x[18][21] |
Experimental Protocols
Protocol 1: Phase Solubility Study for Solid Dispersion Carrier Selection
This protocol is used to determine the most suitable carrier and the effect of its concentration on Ritonavir's solubility.
Methodology:
-
Prepare Carrier Solutions: Prepare a series of aqueous solutions with increasing concentrations of the potential carriers (e.g., Gelucire 44/14, Sorbitol, PVP K30, PEGs) in distilled water.[9][11]
-
Drug Addition: Add an excess amount of Ritonavir powder to a fixed volume of each carrier solution in sealed glass vials.
-
Equilibration: Place the vials in a biological shaker and agitate for a set period (e.g., 72 hours) at a constant temperature (e.g., room temperature or 37°C) to ensure equilibrium is reached.[9][11]
-
Sample Collection: After equilibration, centrifuge the samples to separate the undissolved drug.
-
Filtration & Dilution: Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining particulates. Dilute the filtrate as necessary with the appropriate solvent.
-
Quantification: Analyze the concentration of dissolved Ritonavir in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at ~246 nm) or HPLC.[8]
-
Data Analysis: Plot the solubility of Ritonavir (Y-axis) against the concentration of the carrier (X-axis) to determine the effectiveness of each carrier.
Protocol 2: Preparation of Ritonavir Solid Dispersion (Solvent Evaporation Method)
This method involves dissolving the drug and carrier in a common solvent, which is then evaporated to leave a solid dispersion.
Methodology:
-
Dissolution: Accurately weigh Ritonavir and the selected carrier (e.g., PEG-6000) in the desired ratio (e.g., 1:4).[8]
-
Solvent Addition: Dissolve both components in a suitable volatile solvent, such as methanol, in which both are soluble.[8]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[8]
-
Drying: Transfer the resulting solid residue to a desiccator and dry overnight to remove any residual solvent.
-
Sizing: Grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform particle size.[8]
-
Storage: Store the final product in a desiccator until further characterization and use.
Protocol 3: Preparation of Ritonavir Nanosuspension (Antisolvent Precipitation)
This "bottom-up" approach involves dissolving the drug in a solvent and then introducing it to an antisolvent to cause precipitation at the nanoscale.
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of Ritonavir (e.g., 100 mg) in a suitable organic solvent in which it is freely soluble (e.g., 10 mL of methanol). This forms the "organic phase".[5]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 407, Eudragit RS100) to prevent particle aggregation. This is the "antisolvent" or "aqueous phase".
-
Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or homogenizer), inject the organic phase into the aqueous phase. The drug will precipitate out as nanoparticles due to the rapid change in solvent polarity.
-
Solvent Removal: Remove the organic solvent from the resulting suspension, typically through evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, drug content, and dissolution properties.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and mechanisms relevant to Ritonavir formulation.
Caption: Workflow for selecting and developing a formulation to enhance Ritonavir solubility.
Caption: Mechanism of action of Ritonavir as an HIV protease inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. jazindia.com [jazindia.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. rjpdft.com [rjpdft.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jpsionline.com [jpsionline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Enhancement of the aqueous solubility and permeability of a poorly water soluble drug ritonavir via lyophilized milk-based solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid dispersion as an approach for bioavailability enhancement of poorly water-soluble drug ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable nanosuspension formulation for poorly soluble ritonavir. [wisdomlib.org]
- 14. (PDF) Development and characterization of Ritonavir nanosuspension for oral use (2013) | S. Prakash | 11 Citations [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Water-soluble prodrugs of the human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Ritivixibat Technical Support Center: Managing Off-Target Effects in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage potential off-target effects of Ritivixibat in cell line experiments. Given that specific off-target effects of this compound are not extensively documented in publicly available literature, this guide provides general strategies and methodologies for identifying and mitigating potential unintended cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[1][2]. Its main function is to block the reabsorption of bile acids from the terminal ileum back into the bloodstream, thereby reducing the total circulating pool of bile acids[3][4]. This mechanism is being investigated for the treatment of cholestatic liver diseases, where the accumulation of bile acids is a key pathological feature[2][5].
Q2: What are the potential, though not definitively documented, off-target effects of this compound in cell lines?
While specific off-target effects of this compound are not well-characterized, researchers should be aware of potential general off-target effects common to small molecule inhibitors. These can include:
-
Interaction with other transporters: Small molecules can sometimes interact with transporters that have a similar structure or binding pocket to the intended target.
-
Modulation of signaling pathways: Changes in intracellular bile acid concentrations could indirectly affect signaling pathways that are regulated by bile acids, such as those involving the farnesoid X receptor (FXR) or G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
-
General cellular stress responses: High concentrations of any small molecule can induce cellular stress, leading to changes in cell viability, proliferation, or apoptosis.
-
Alterations in lipid metabolism: As bile acids are involved in lipid digestion and metabolism, an IBAT inhibitor could have secondary effects on cellular lipid profiles.
Q3: How can I determine if the observed effects in my cell line are due to off-target activity of this compound?
To differentiate between on-target and off-target effects, a researcher can employ several strategies:
-
Use of a negative control: A structurally similar but inactive analog of this compound, if available, can help determine if the observed effects are specific to IBAT inhibition.
-
Rescue experiments: If the observed phenotype is due to IBAT inhibition, it might be reversible by adding back bile acids to the cell culture medium.
-
Use of multiple cell lines: Comparing the effects of this compound on cell lines that express IBAT with those that do not can help isolate target-specific effects.
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A careful dose-response study can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Knockdown or knockout of the target protein: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate IBAT expression should mimic the effects of this compound if the drug is acting on-target.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
If you observe a significant decrease in cell viability or a slowdown in proliferation after treating your cells with this compound, consider the following troubleshooting steps.
Potential Cause & Solution Table
| Potential Cause | Proposed Solution |
| High Drug Concentration | Perform a dose-response curve to determine the IC50 value and use the lowest effective concentration. |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment. |
| Off-Target Cytotoxicity | Test the effect of this compound on a control cell line that does not express IBAT. |
| Induction of Apoptosis | Perform an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to determine if cell death is programmed. |
Experimental Protocol: Determining IC50 with a Cell Viability Assay
-
Cell Seeding: Plate your cell line of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 1 nM to 100 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the percentage of viable cells against the log of the drug concentration to determine the IC50 value.
Issue 2: Altered Gene Expression Unrelated to Bile Acid Transport
If you observe changes in the expression of genes that are not known to be regulated by bile acids or IBAT, it could indicate an off-target effect.
Experimental Workflow for Investigating Off-Target Gene Expression
Caption: Workflow for investigating unexpected gene expression changes.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway: IBAT Inhibition
The intended effect of this compound is to inhibit IBAT, leading to a decrease in the intracellular concentration of bile acids in enterocytes and subsequently in the liver. This can impact bile acid-sensitive signaling pathways.
Caption: On-target mechanism of this compound action.
Experimental Workflow: Validating On-Target vs. Off-Target Effects
This workflow outlines the steps to confirm if an observed cellular phenotype is a result of this compound's on-target activity.
Caption: Decision tree for validating on-target effects.
This technical support guide is intended to provide a framework for researchers working with this compound in cell lines. As with any experimental work, careful controls and thorough validation are essential for interpreting results accurately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Learn about Bylvay® (odevixibat) Mechanism of Action – For HCPs [bylvay.com]
- 4. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (IPN60250) / Ipsen [delta.larvol.com]
improving the bioavailability of a3907 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with A3907 in animal studies. The information is designed to address common challenges encountered during experiments aimed at improving the bioavailability of this systemic apical sodium-dependent bile acid transporter (ASBT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of A3907 in mice?
A1: For oral gavage in mice, a common vehicle used in published studies is a suspension of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water.[1] This vehicle is suitable for administering A3907 at doses of 3 mg/kg/d and 10 mg/kg/d.[1]
Q2: What are the expected serum concentrations of A3907 in mice after oral administration?
A2: In bile duct ligated (BDL) mice treated daily for 7 days, the mean peak serum concentrations of A3907 were found to be 193 ng/mL for a 3 mg/kg dose and 936 ng/mL for a 10 mg/kg dose.[1] It is important to note that these concentrations were achieved in a disease model, and levels may vary in healthy animals.
Q3: My in-vivo study is showing lower than expected bioavailability for A3907. What are the potential causes and troubleshooting steps?
A3: Lower than expected bioavailability of A3907 can stem from several factors. Here are some common issues and corresponding troubleshooting strategies:
-
Formulation and Solubility: A3907 is orally bioavailable, but its solubility in aqueous solutions may be limited.[1][2]
-
Troubleshooting:
-
Ensure the compound is fully suspended in the vehicle before administration. Sonication of the vehicle mixture can aid in achieving a uniform suspension.
-
Consider alternative formulation strategies known to enhance the solubility and absorption of poorly soluble drugs. These can include lipid-based delivery systems, amorphous solid dispersions, or nanoparticle formulations.[3][4]
-
-
-
Gastrointestinal Tract Instability: The stability of A3907 in the gastrointestinal (GI) tract can influence its absorption.
-
Troubleshooting:
-
-
First-Pass Metabolism: Although A3907 is designed for systemic activity, first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.[4]
-
Troubleshooting:
-
Co-administration with inhibitors of relevant metabolic enzymes, if known, can be explored. However, the specific metabolic pathways of A3907 are not detailed in the provided search results.
-
-
-
Animal Model and Species Differences: The bioavailability of a compound can vary significantly between different animal species and even between different strains of the same species.[9][10]
-
Troubleshooting:
-
Ensure the chosen animal model is appropriate for the study.
-
Review literature for pharmacokinetic data of A3907 or similar compounds in the specific animal model being used.
-
-
Quantitative Data Summary
Table 1: Peak Serum Concentrations of A3907 in BDL Mice [1]
| Dosage (Oral, Daily for 7 days) | Mean Peak Serum Concentration (ng/mL) |
| 3 mg/kg | 193 |
| 10 mg/kg | 936 |
Experimental Protocols
Protocol 1: Preparation of A3907 Formulation for Oral Gavage in Mice
This protocol is based on methodologies reported in preclinical studies of A3907.[1]
Materials:
-
A3907 powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, purified water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Appropriate size sterile conical tube or beaker
-
Pipettes
Procedure:
-
Calculate the required amounts: Determine the total volume of vehicle needed based on the number of animals and the dosing volume (e.g., 10 mL/kg). Calculate the required mass of A3907 based on the desired dose and the total volume.
-
Prepare the vehicle:
-
Weigh out the required amount of CMC to make a 0.5% (w/v) solution.
-
In a sterile beaker with a magnetic stir bar, slowly add the CMC to the required volume of sterile water while stirring continuously to prevent clumping. .
-
Once the CMC is fully dissolved, add Tween 80 to a final concentration of 0.1% (v/v).
-
Continue stirring until the solution is homogeneous.
-
-
Prepare the A3907 suspension:
-
Accurately weigh the required amount of A3907 powder.
-
Slowly add the A3907 powder to the prepared vehicle while stirring.
-
Continue stirring until a uniform suspension is achieved. Gentle warming or sonication may be used to aid dispersion, but care should be taken to avoid degradation of the compound.
-
-
Administration:
-
Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle.
-
Ensure the suspension is well-mixed before drawing each dose to maintain homogeneity.
-
Visualizations
Caption: Experimental workflow for A3907 pharmacokinetic studies in mice.
Caption: Troubleshooting logic for low A3907 bioavailability in animal studies.
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 - BioSpace [biospace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Systems Biology and Peptide Engineering to Overcome Absorption Barriers for Oral Peptide Delivery: Dosage Form Optimization Case Study Preceding Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species differences in size discrimination in the paracellular pathway reflected by oral bioavailability of poly(ethylene glycol) and D-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in IBAT inhibition assays with Ritivixibat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ritivixibat in Ileal Bile Acid Transporter (IBAT) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1] It is being developed for the treatment of cholestatic liver diseases such as primary sclerosing cholangitis (PSC).[2] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation. This leads to increased fecal excretion of bile acids, which in turn reduces the bile acid load on the liver.
Q2: What is the downstream signaling impact of IBAT inhibition by this compound?
The primary downstream effect of IBAT inhibition is the reduction of bile acid return to the liver. This alters the signaling of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Reduced bile acid levels in the ileal enterocytes lead to decreased FXR activation. Consequently, the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), a hormone induced by FXR, is reduced.[3] In the liver, the subsequent decrease in FGF19 signaling relieves the feedback inhibition on the enzyme Cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting step in bile acid synthesis from cholesterol. This can lead to an increase in bile acid synthesis to replenish the pool.
Q3: Which cell lines are suitable for this compound IBAT inhibition assays?
Several cell lines can be engineered to express the human IBAT/ASBT transporter for in vitro inhibition assays. Commonly used cell lines include Chinese Hamster Ovary (CHO), Madin-Darby Canine Kidney (MDCK), and Human Embryonic Kidney 293 (HEK293) cells. The choice of cell line can influence the assay performance and the resulting IC50 values. It is crucial to use a consistent and well-characterized cell line for reproducible results.
Q4: What are the critical reagents for an IBAT inhibition assay with this compound?
The key reagents include:
-
A stable cell line expressing the human IBAT/ASBT transporter.
-
A fluorescently-labeled or radiolabeled bile acid substrate (e.g., taurocholate).
-
This compound of high purity.
-
Appropriate assay buffers and cell culture media.
-
A plate reader capable of detecting the signal from the chosen substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell passage number or confluency. 2. Variation in incubation times. 3. Instability of this compound stock solutions. 4. Differences in substrate concentration. | 1. Use cells within a defined passage number range and ensure consistent cell seeding density and confluency at the time of the assay. 2. Strictly adhere to the defined incubation times for pre-incubation with this compound and incubation with the substrate. 3. Prepare fresh this compound dilutions for each experiment from a recently prepared stock solution. Store stock solutions at the recommended temperature and protect from light. 4. Use a consistent concentration of the bile acid substrate across all experiments. |
| No or very weak inhibition observed | 1. Low expression or activity of the IBAT transporter in the cells. 2. Degraded or inactive this compound. 3. Incorrect assay setup. | 1. Verify the expression and functionality of the IBAT transporter in the cell line using a known potent inhibitor as a positive control. 2. Use a fresh, validated batch of this compound. 3. Review the assay protocol to ensure correct concentrations of all reagents and appropriate incubation conditions. |
| High background signal | 1. Non-specific binding of the substrate to the cells or plate. 2. Autofluorescence of the compound or plate. | 1. Include control wells with non-transfected parental cells to determine the level of non-specific uptake. 2. Use plates designed for low fluorescence and check for any autofluorescence of this compound at the assay wavelengths. |
| "Edge effects" on the microplate | 1. Evaporation from the outer wells of the plate during incubation. 2. Temperature gradients across the plate. | 1. Fill the outer wells of the plate with sterile water or PBS to create a humidified environment. 2. Ensure the incubator provides uniform temperature distribution and allow the plate to equilibrate to the incubator temperature before starting the assay. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound under Different Experimental Conditions
Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate how experimental variables can influence assay outcomes. Actual values may differ.
| Cell Line | Substrate Concentration (µM) | Pre-incubation Time (min) | Hypothetical IC50 (nM) |
| CHO-hIBAT | 1 | 15 | 8.5 |
| CHO-hIBAT | 5 | 15 | 12.2 |
| CHO-hIBAT | 1 | 30 | 7.9 |
| MDCK-hIBAT | 1 | 15 | 10.1 |
| MDCK-hIBAT | 5 | 15 | 15.8 |
Table 2: Influence of Assay Buffer Composition on this compound Potency
Disclaimer: The following data are for illustrative purposes only.
| Assay Buffer Component | Modification | Hypothetical IC50 (nM) |
| Sodium Concentration | 140 mM (Standard) | 9.2 |
| Sodium Concentration | 70 mM | 25.6 |
| Albumin | 0.1% BSA | 11.5 |
| Albumin | No Albumin | 8.7 |
Experimental Protocols
Detailed Methodology for a Cell-Based IBAT Inhibition Assay using a Fluorescent Bile Acid Substrate
This protocol is designed for a 96-well plate format using a CHO cell line stably expressing the human IBAT transporter.
1. Cell Culture and Seeding:
- Culture CHO-hIBAT cells in appropriate growth medium supplemented with a selection agent to maintain transporter expression.
- Two days before the assay, seed the cells into a 96-well, black, clear-bottom tissue culture plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Reagents:
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- This compound Working Solutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
- Fluorescent Bile Acid Substrate Solution: Prepare a working solution of a fluorescently-labeled bile acid (e.g., taurocholate analog) in Assay Buffer at a concentration of 2X the final desired concentration.
3. Assay Procedure:
- On the day of the assay, aspirate the cell culture medium from the wells.
- Wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.
- Add 50 µL of the this compound working solutions (or vehicle control) to the respective wells.
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate the uptake by adding 50 µL of the 2X fluorescent bile acid substrate solution to each well.
- Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) that falls within the linear range of substrate uptake.
- Terminate the uptake by aspirating the substrate solution and washing the cells three times with 150 µL of ice-cold Assay Buffer.
- Add 100 µL of a suitable lysis buffer to each well and incubate for 10 minutes on a plate shaker to ensure complete cell lysis.
- Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.
4. Data Analysis:
- Subtract the average fluorescence of the blank wells (no cells) from all other wells.
- Normalize the data by expressing the fluorescence in each well as a percentage of the vehicle control (0% inhibition).
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Characterizing Solute Transport Across Cell Layers: Artifact Correction and Parameter Extraction from a Simplified Three-Compartment Model | bioRxiv [biorxiv.org]
how to prevent Ritivixibat degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ritivixibat to prevent its degradation in experimental setups. The information is based on the chemical properties of this compound as a benzothiadiazepine derivative and general knowledge of the stability of related compounds.
Troubleshooting Guide: Preventing this compound Degradation
Issue: Inconsistent or lower-than-expected results in assays.
This may be due to the degradation of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| pH Instability | - Maintain the pH of stock solutions and experimental buffers within a neutral range (pH 6-8).- Avoid highly acidic or alkaline conditions. Prepare fresh solutions before each experiment. | Benzodiazepine and benzothiazepine structures can be susceptible to acid- or base-catalyzed hydrolysis, which could lead to the opening of the seven-membered ring in this compound.[1][2][3][4] |
| Light Exposure | - Store this compound powder and solutions in amber vials or wrap containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures. | Compounds with a benzothiazepine or benzodiazepine core structure can be photosensitive and degrade upon exposure to light.[5][6][7][8] |
| Oxidation | - Use degassed solvents to prepare solutions.- Consider adding antioxidants (e.g., BHT, Vitamin E) to the formulation if compatible with the experimental setup.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). | The sulfide and tertiary amine moieties in the this compound structure are susceptible to oxidation, which could form sulfoxides, sulfones, or N-oxides. |
| Temperature Fluctuations | - Adhere strictly to recommended storage temperatures.- For short-term storage (days to weeks), keep this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), store at -20°C.[9] - Allow the compound to equilibrate to room temperature before weighing and preparing solutions to avoid condensation. | Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation. |
| Improper Solution Preparation | - Use high-purity solvents (e.g., HPLC grade).- Ensure complete dissolution of the compound. Sonication may be used if necessary, but avoid excessive heating.- Prepare solutions fresh for each experiment whenever possible. | Impurities in solvents can catalyze degradation. Undissolved particles can lead to inaccurate concentrations and potentially faster degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For short-term storage, keep solid this compound in a tightly sealed container, protected from light, in a dry environment at 0-4°C. For long-term storage, -20°C is recommended.[9]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For aqueous buffers, ensure the pH is in the neutral range. Prepare solutions fresh and protect them from light.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not publicly available, related compounds in the benzodiazepine class are known to be photosensitive.[5][6][7][8] Therefore, it is best practice to protect this compound from light at all stages of storage and experimentation.
Q4: What are the likely degradation products of this compound?
A4: Based on its chemical structure, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the amide-like bond within the benzothiadiazepine ring.[1][2][3][4]
-
Oxidation: Formation of a sulfoxide or sulfone at the sulfide group, or an N-oxide at the tertiary amine.[10][11]
-
Photodegradation: Complex rearrangements or cleavage resulting from light exposure.
Q5: Can I freeze and thaw stock solutions of this compound?
A5: Repeated freeze-thaw cycles should be avoided as this can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes before freezing.
Quantitative Data Summary
Specific quantitative stability data for this compound is not widely available in the public domain. The following table provides a general guideline for the stability of benzothiazepine and benzodiazepine derivatives based on existing literature. These are intended to be indicative and should be confirmed by in-house stability studies for this compound.
| Condition | Parameter | General Stability Profile for Related Compounds | Recommendation for this compound |
| pH | Half-life | Generally most stable at neutral pH. Half-life can decrease significantly at acidic (pH < 4) and alkaline (pH > 9) conditions. | Maintain solutions between pH 6 and 8. |
| Temperature | Degradation Rate | The rate of degradation typically doubles for every 10°C increase in temperature (Arrhenius equation). | Store at recommended temperatures (0-4°C short-term, -20°C long-term).[9] |
| Light | Photostability | Many benzodiazepines are susceptible to photodegradation, with significant loss of potency after hours of direct light exposure. | Always protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or other suitable organic solvent), amber glass vial, precision balance, volumetric flasks, pipettes.
-
Procedure:
-
Allow the container of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a clean, dry weighing boat.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the powder. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: General Guidelines for Experimental Use
-
Thawing: When ready to use, thaw the stock solution at room temperature. Avoid using a water bath to speed up thawing.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay system.
-
Handling: During the experiment, keep all solutions containing this compound protected from direct light by using amber tubes or covering the containers with aluminum foil.
-
Disposal: Dispose of any unused solutions according to your institution's guidelines for chemical waste. Do not store diluted aqueous solutions for extended periods.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 3. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. Benzodiazepine-induced photosensitivity reactions: A compilation of cases from literature review with Naranjo causality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Oxidative versus conjugative biotransformation of temazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Sensitive Ritivixibat Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Ritivixibat. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical detection of this compound and other IBAT inhibitors.
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: While specific validated methods for this compound are not widely published due to its developmental stage, the most common and appropriate methods for quantifying small molecule drugs like this compound in biological matrices (e.g., plasma, serum) are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for detecting low concentrations typically found in pharmacokinetic studies.[1][2]
Q2: Why is sample preparation so critical for the analysis of this compound?
A2: Biological samples such as plasma and serum are complex matrices containing proteins, lipids, salts, and endogenous small molecules that can interfere with the accurate quantification of the target analyte.[3][4] Proper sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is essential to remove these interferences. Inadequate sample cleanup can lead to a variety of issues, including ion suppression in LC-MS/MS, high background noise, and column clogging, all of which compromise the sensitivity and reliability of the assay.[5]
Q3: What is "matrix effect" in LC-MS/MS analysis and how can it be minimized?
A3: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. To minimize matrix effects, it is crucial to have a robust sample preparation method to remove interfering components. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.[5]
Q4: How do I choose between HPLC-UV and LC-MS/MS for my study?
A4: The choice depends on the required sensitivity and the complexity of your sample matrix.
-
HPLC-UV: This method is robust, widely available, and suitable for detecting analytes in the microgram per milliliter (µg/mL) range. It is a good choice when high sensitivity is not required and the sample matrix is relatively clean. However, it can be less selective than LC-MS/MS.[6]
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity (nanogram or even picogram per milliliter range) and selectivity.[3][4] It is the preferred method for pharmacokinetic studies where drug concentrations can be very low.
Q5: What are the key validation parameters for an analytical method for this compound?
A5: A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: How close the measured values are to the true value and the reproducibility of the measurements.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause | Solution |
| No Peaks or Very Small Peaks | Injection failure (e.g., empty vial, clogged syringe). | Manually check the injection process. Ensure the sample vial has sufficient volume and the autosampler is functioning correctly. |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure all components are miscible and correctly proportioned. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector lamp is on and set to the correct wavelength for this compound. | |
| Peak Tailing | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Peak Fronting | Sample overload. | Dilute the sample or inject a smaller volume. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump and detector.[7] |
| Contaminated mobile phase or column. | Prepare fresh mobile phase using high-purity solvents. Flush the column. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[7] | |
| Retention Time Shifts | Change in mobile phase composition. | Ensure the mobile phase is well-mixed and prepared consistently. |
| Inconsistent column temperature. | Use a column oven and allow sufficient time for equilibration. | |
| Column aging. | Monitor column performance and replace it when retention times shift significantly and cannot be corrected. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting endogenous compounds. | Improve sample cleanup (e.g., use SPE instead of protein precipitation). Optimize chromatography to separate the analyte from interfering peaks. Use a stable isotope-labeled internal standard.[5] |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Check for clogs in the ESI needle. | |
| High Background Noise | Contamination in the mobile phase, LC system, or mass spectrometer. | Use high-purity solvents and flush the entire system. Clean the ion source. |
| Incomplete sample cleanup. | Re-evaluate and optimize the sample preparation method to remove more matrix components. | |
| Inconsistent Peak Areas | Inconsistent sample preparation. | Ensure precise and consistent pipetting and extraction steps. Use an internal standard to correct for variability. |
| Matrix effects varying between samples. | Use a more robust sample preparation method and a stable isotope-labeled internal standard. | |
| No Analyte Peak | Analyte degradation. | Check the stability of this compound under the sample storage and preparation conditions. |
| Incorrect MS/MS transition settings. | Verify the precursor and product ion m/z values for this compound and the internal standard. | |
| Carryover | Adsorption of the analyte to surfaces in the LC system or autosampler. | Use a stronger needle wash solution in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of IBAT inhibitors using LC-MS/MS and a hypothetical HPLC-UV method.
Table 1: Representative LC-MS/MS Method Parameters and Performance for an IBAT Inhibitor (Maralixibat) in Rat Plasma [8]
| Parameter | Value |
| Linearity Range | 5.00 – 100.00 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99977 |
| Intra-day Accuracy (%) | 99.31 - 100.93 |
| Intra-day Precision (%RSD) | 0.22 - 6.55 |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Recovery (%) | Not specified, but the method was successfully applied to a pharmacokinetic study. |
Table 2: Illustrative HPLC-UV Method Parameters and Performance for a Small Molecule Drug in Human Plasma (Based on a method for Glipizide)[9]
| Parameter | Value |
| Linearity Range | 50 – 1600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day and Inter-day Precision (%RSD) | < 15% |
| Intra-day and Inter-day Accuracy (%) | Within 85-115% |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Mean Recovery (%) | > 98% |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Sample Preparation using Protein Precipitation (PPT) for LC-MS/MS Analysis
This protocol is a fast and simple method for removing the bulk of proteins from plasma samples.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,00.0 x g
-
Autosampler vials
Procedure:
-
Pipette 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS solution to the plasma sample and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol provides a more thorough cleanup than PPT and can result in lower matrix effects and improved sensitivity.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Ultrapure water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Column Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
Signaling Pathway and Workflow Diagrams
This section provides visual representations of the this compound mechanism of action and a typical analytical workflow.
Caption: Mechanism of action of this compound as an IBAT inhibitor.
Caption: General workflow for the bioanalysis of this compound.
References
- 1. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating Ritivixibat Preclinical Findings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ritivixibat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating preclinical findings of this ileal bile acid transporter (IBAT) inhibitor to clinical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant reduction in serum bile acids in our animal models with this compound, but the antipruritic effect is less pronounced than expected. Why might this be?
A1: This is a key challenge in the clinical translation of IBAT inhibitors. Here are several factors to consider:
-
Complex Pathophysiology of Pruritus: Cholestatic pruritus is multifactorial and not solely driven by serum bile acid concentrations. Other potential pruritogens include lysophosphatidic acid (LPA) and bilirubin. While this compound effectively reduces the enterohepatic circulation of bile acids, it may not sufficiently modulate these other pathways in all preclinical models or patient populations.
-
Species Differences in Pruritus Mechanisms: The signaling pathways and receptors involved in itch can differ between rodents and humans. Preclinical models, such as the bile duct ligation (BDL) model, induce scratching behavior that is considered a surrogate for pruritus. However, the direct translation of this behavior to the subjective experience of itch in humans is not always linear.
-
Tissue vs. Serum Bile Acid Levels: A reduction in serum bile acids does not always directly correlate with a proportional decrease in bile acid concentrations in other tissues, such as the skin, where they may exert a pruritogenic effect.
-
Central vs. Peripheral Itch Mechanisms: Cholestatic pruritus may involve both central and peripheral nervous system mechanisms. While this compound acts peripherally by reducing bile acid reabsorption, it may not address central itch pathways.
Troubleshooting Steps:
-
Measure Additional Pruritogens: In your preclinical studies, consider measuring levels of other potential pruritogens like LPA and its synthesizing enzyme, autotaxin (ATX).
-
Utilize Multiple Pruritus Models: If possible, assess this compound in more than one preclinical model of cholestatic pruritus to understand the robustness of its antipruritic effect.
-
Assess Bile Acid Composition: Analyze the composition of the bile acid pool. This compound may differentially affect various bile acid species, some of which may be more pruritogenic than others.
Q2: We are encountering significant diarrhea as a side effect in our preclinical studies with this compound. How can we manage this and is it expected in clinical trials?
A2: Diarrhea is a common and expected side effect of IBAT inhibitors.[1] It is a direct consequence of the mechanism of action, where increased concentrations of bile acids in the colon lead to fluid secretion and increased motility.
Troubleshooting and Management Strategies:
-
Dose Titration: In your preclinical protocols, a gradual dose escalation schedule may allow for some adaptation of the gastrointestinal tract to the increased bile acid load.
-
Formulation Development: Investigating different oral formulations of this compound could potentially modulate its release profile in the gastrointestinal tract, which might influence the incidence or severity of diarrhea.
-
Concomitant Administration of Bile Acid Binders: While this may counteract the primary mechanism of action to some extent, exploring the co-administration of a low dose of a bile acid binder could be investigated to mitigate severe diarrhea in animal models. This is a complex approach that requires careful consideration of the experimental design.
-
Monitoring and Supportive Care: In animal studies, ensure adequate hydration and monitor for signs of dehydration or significant weight loss.
Clinical Relevance:
Yes, diarrhea is also a frequently reported adverse event in clinical trials of IBAT inhibitors. Managing this side effect through dose adjustments and patient counseling is a critical aspect of the clinical development of this drug class.
Data Presentation
Preclinical Efficacy of this compound (A3907) in Rodent Models of Cholestasis
| Parameter | Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Fecal Bile Acid Excretion | Wild-type Rodents | This compound (A3907) | Dose-dependent | Not Specified | Dose-dependently increased fecal bile acid excretion. | [2] |
| Serum Bile Acids | Bile Duct Ligated (BDL) Mice | This compound (A3907) | Not Specified | Not Specified | Reduced serum bile acid levels. | [2] |
| Liver Injury Markers | Mdr2-/- Mice | This compound (A3907) | Not Specified | Not Specified | Improved biochemical, histological, and molecular markers of liver and bile duct injury. | [2] |
| Body Weight | Bile Duct Ligated (BDL) Mice | This compound (A3907) | Not Specified | Not Specified | Prevented body weight loss. | [2] |
| Urinary Bile Acid Elimination | Bile Duct Ligated (BDL) Mice | This compound (A3907) | Not Specified | Not Specified | Increased urinary bile acid elimination. | [2] |
| Plasma ALT & AST | GAN Diet-Induced ob/ob Mice | This compound (A3907) | 3-50 mg/kg | 4 or 10 weeks | Dose-dependent reduction in plasma ALT and AST levels. | [3] |
Experimental Protocols
In Vitro ASBT Inhibition Assay (General Protocol)
-
Cell Culture: Utilize a stable cell line overexpressing the human apical sodium-dependent bile acid transporter (ASBT), for example, CHO or HEK293 cells.
-
Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations.
-
Uptake Assay:
-
Seed the ASBT-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Initiate the uptake reaction by adding a radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid) to the cells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of bile acid uptake against the logarithm of the inhibitor concentration.
Bile Duct Ligation (BDL) Mouse Model of Cholestatic Pruritus (General Protocol)
-
Animals: Use adult male mice (e.g., C57BL/6 strain).
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations with surgical suture.
-
Cut the duct between the two ligatures.
-
Close the abdominal incision in layers.
-
Sham-operated animals undergo the same procedure without ligation of the bile duct.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Drug Administration: Begin oral administration of this compound or vehicle at the desired doses at a specified time point post-surgery (e.g., day 3 or 5).
-
Behavioral Assessment:
-
At selected time points after the initiation of treatment, individually house the mice in observation chambers.
-
Videotape the animals for a defined period (e.g., 30-60 minutes).
-
A blinded observer will count the number of hind-limb scratches directed towards the head, neck, and back.
-
-
Biochemical Analysis: At the end of the study, collect blood samples to measure serum levels of bile acids, ALT, AST, and other relevant biomarkers.
Visualizations
Caption: this compound inhibits the ileal bile acid transporter (IBAT).
Caption: Challenges in translating preclinical findings of this compound.
Caption: Impact of this compound on bile acid synthesis signaling.
References
- 1. IPN-60250 by Ipsen for Primary Biliary Cholangitis (Primary Biliary Cirrhosis): Likelihood of Approval [pharmaceutical-technology.com]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eolas-bio.co.jp [eolas-bio.co.jp]
Technical Support Center: Mitigating Cytotoxicity of Ritivixibat at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter cytotoxicity when using the apical sodium-dependent bile acid transporter (ASBT) inhibitor, Ritivixibat, at high concentrations in their experiments.
Introduction
This compound is a potent and systemically available inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] It acts by blocking the reabsorption of bile acids in the ileum, liver, and kidneys.[3] While this compound's therapeutic effect in cholestatic diseases is to reduce the overall bile acid burden in the liver, its application in in vitro systems at high concentrations may lead to unintended cytotoxicity.[3] This is often not a direct effect of the compound itself, but rather an indirect consequence of altered bile acid dynamics within the experimental system. High concentrations of bile acids are known to induce cellular injury through mechanisms including membrane disruption, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to apoptosis or necrosis.[1][2][4]
This guide will help you troubleshoot and mitigate these cytotoxic effects.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to cytotoxicity when using high concentrations of this compound in cell culture experiments.
Issue 1: Significant decrease in cell viability observed after treatment with high concentrations of this compound.
-
Question: You are observing a dose-dependent decrease in cell viability (e.g., using an MTT or LDH assay) at this compound concentrations higher than those required for complete ASBT inhibition. Is the cytotoxicity caused by this compound itself or a secondary effect?
-
Answer and Troubleshooting Steps:
-
Hypothesis: The observed cytotoxicity is likely due to the accumulation of bile acids in the culture medium, which are normally taken up by the cells via ASBT. When ASBT is blocked by high concentrations of this compound, these bile acids remain in the medium and can reach cytotoxic levels.
-
Recommended Experiment: To test this hypothesis, run a parallel experiment with the same concentrations of this compound in a bile acid-free medium.
-
If cytotoxicity is significantly reduced or eliminated in the bile acid-free medium, the primary cause of cell death is extracellular bile acid accumulation.
-
If cytotoxicity persists, it may indicate a direct, off-target effect of this compound at high concentrations.
-
-
Mitigation Strategy:
-
Reduce the concentration of bile acids in your standard culture medium.
-
Perform experiments in bile acid-free medium if the experimental design allows.
-
Include a positive control for bile acid-induced cytotoxicity (e.g., deoxycholic acid) to understand the sensitivity of your cell line.
-
-
Issue 2: How to differentiate between apoptosis and necrosis induced by high-concentration this compound treatment.
-
Question: Your viability assays indicate cell death, but you need to understand the mechanism. Are the cells undergoing programmed cell death (apoptosis) or uncontrolled cell death (necrosis)?
-
Answer and Troubleshooting Steps:
-
Background: High concentrations of bile acids can induce both apoptosis and necrosis.[1]
-
Recommended Assays:
-
Apoptosis: Use assays that measure caspase activation (e.g., Caspase-3/7 activity assay), or Annexin V staining by flow cytometry.
-
Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium or use a membrane-impermeable DNA dye like propidium iodide or CellTox™ Green.[5]
-
-
Experimental Workflow:
-
Treat cells with a range of high concentrations of this compound.
-
At various time points, collect both the cell lysate and the culture supernatant.
-
Perform a multiplexed assay to measure markers of apoptosis and necrosis from the same well.
-
-
Issue 3: Standard mitigation strategies are not fully resolving the cytotoxicity.
-
Question: You have confirmed that the cytotoxicity is bile acid-dependent, but reducing bile acids in the medium is not a viable option for your experimental goals. What other strategies can be employed?
-
Answer and Troubleshooting Steps:
-
Co-treatment with a cytoprotective agent: The hydrophilic bile acid, ursodeoxycholic acid (UDCA), has been shown to protect cells against the cytotoxic effects of more hydrophobic bile acids.[6]
-
Recommended Experiment:
-
Determine the IC50 of a cytotoxic bile acid (e.g., deoxycholic acid) in your cell line.
-
In a separate experiment, treat your cells with the cytotoxic bile acid in the presence and absence of varying concentrations of UDCA to find a protective concentration.
-
Finally, treat your cells with high concentrations of this compound in your standard bile acid-containing medium, with and without the addition of the protective concentration of UDCA.
-
-
Antioxidant Supplementation: Since bile acid toxicity can be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer some protection.[1][2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: Why would an ASBT inhibitor cause cytotoxicity in vitro when it is protective against liver injury in vivo?
-
A2: In vivo, this compound's systemic action leads to increased fecal and urinary excretion of bile acids, reducing the total bile acid pool and protecting the liver from cholestatic injury.[3] In a closed in vitro system, the bile acids are not cleared but can accumulate in the extracellular medium, leading to cytotoxicity in cells that are sensitive to high bile acid concentrations.
-
-
Q3: What are the typical signaling pathways activated by cytotoxic bile acids?
-
A3: Cytotoxic bile acids can activate both extrinsic and intrinsic apoptotic pathways. This includes the activation of death receptors like Fas and TRAIL, leading to the activation of caspase-8.[6] They can also directly target mitochondria, causing the release of cytochrome c and the activation of caspase-9.[2][6] Additionally, pathways involving oxidative stress and the generation of reactive oxygen species (ROS) are critically involved.[1][2]
-
-
Q4: Which cytotoxicity assays are recommended for use with this compound?
-
A4: A multi-parametric approach is recommended.[7]
-
For viability: Tetrazolium-based assays (e.g., MTT) or ATP-based assays (e.g., CellTiter-Glo®).
-
For cytotoxicity: Lactate dehydrogenase (LDH) release assays or real-time cytotoxicity assays using membrane-impermeable DNA dyes (e.g., CellTox™ Green).[5]
-
For mechanism: Caspase activity assays, Annexin V/Propidium Iodide staining.
-
-
Quantitative Data Summary
The following tables provide example data structures for organizing results from cytotoxicity and mitigation experiments.
Table 1: Example Data for this compound Cytotoxicity in ASBT-Expressing Cells
| This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 | 1.0 ± 0.2 |
| 1 | 98 ± 6 | 6 ± 3 | 1.1 ± 0.3 |
| 10 | 95 ± 4 | 8 ± 2 | 1.5 ± 0.4 |
| 50 | 60 ± 8 | 45 ± 7 | 4.2 ± 0.8 |
| 100 | 35 ± 7 | 75 ± 9 | 6.8 ± 1.2 |
Table 2: Example Data for Mitigation Strategy using Ursodeoxycholic Acid (UDCA)
| Treatment | Cell Viability (%) (MTT Assay) |
| Vehicle | 100 ± 6 |
| 100 µM this compound | 38 ± 5 |
| 100 µM this compound + 50 µM UDCA | 75 ± 8 |
| 100 µM this compound + 100 µM UDCA | 88 ± 7 |
| 100 µM UDCA alone | 99 ± 4 |
Key Experimental Protocols
Protocol 1: Assessing Bile Acid-Dependent Cytotoxicity of this compound
-
Cell Plating: Seed ASBT-expressing cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Media Preparation: Prepare two sets of media:
-
Standard cell culture medium containing a physiological mixture of bile acids.
-
Bile acid-free medium.
-
-
Treatment:
-
Remove the seeding medium and replace it with either standard or bile acid-free medium.
-
Add a serial dilution of this compound (and a vehicle control) to the designated wells for both media types.
-
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a standard cell viability assay, such as the MTT or a fluorescent live/dead cell stain.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of bile acids.
Protocol 2: Multiplexed Apoptosis and Necrosis Assay
-
Cell Plating and Treatment: Plate and treat cells with this compound as described above. Include a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., lysis buffer).
-
Reagent Addition: At the end of the incubation period, add a multiplexing reagent that contains substrates for both a viability marker (e.g., a protease substrate for live cells) and a cytotoxicity marker (e.g., a membrane-impermeable DNA dye). Alternatively, use a reagent that measures caspase activity and a cytotoxicity marker simultaneously.
-
Signal Measurement: Read the fluorescent or luminescent signals according to the manufacturer's protocol.
-
Data Analysis: Normalize the cytotoxicity and apoptosis signals to the number of viable cells or to the vehicle control.
Visualizations
Caption: Workflow to determine if this compound cytotoxicity is bile acid-dependent.
Caption: Putative pathways of bile acid-induced cytotoxicity.
References
- 1. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids in the colon, from healthy to cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Guide to Ileal Bile Acid Transporter (IBAT) Inhibitors: Efficacy of Ritivixibat and Peers
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for cholestatic liver diseases is rapidly evolving, with a significant focus on the development of Ileal Bile Acid Transporter (IBAT) inhibitors. These targeted therapies offer a novel approach to managing debilitating symptoms like pruritus by interrupting the enterohepatic circulation of bile acids. This guide provides a comparative overview of the efficacy of several key IBAT inhibitors: Ritivixibat, Linerixibat, Volixibat, and Odevixibat, with a focus on available clinical trial data and experimental protocols.
Mechanism of Action: A Shared Pathway
IBAT inhibitors, also known as apical sodium-dependent bile acid transporter (ASBT) inhibitors, share a common mechanism of action.[1] They selectively block the reabsorption of bile acids in the terminal ileum.[2] This disruption of the enterohepatic circulation leads to increased fecal excretion of bile acids, which in turn reduces the total bile acid pool and lowers the concentration of bile acids in the systemic circulation.[2] The reduction in circulating bile acids is believed to be the primary driver for the alleviation of cholestatic pruritus.[3]
Comparative Efficacy Data
The following table summarizes the available efficacy data from clinical trials of various IBAT inhibitors. It is important to note that this compound is in an earlier stage of development, and therefore, publicly available efficacy data is limited compared to the other compounds.[4]
| Inhibitor | Trade Name (if applicable) | Indication(s) | Phase of Development | Key Efficacy Endpoints & Results | Reference Trial(s) |
| This compound | N/A | Cholestatic Liver Diseases (e.g., PSC) | Phase I | Data not yet publicly available.[4] | N/A |
| Linerixibat | N/A | Cholestatic Pruritus in Primary Biliary Cholangitis (PBC) | Phase III | Primary Endpoint Met: Statistically significant reduction in monthly itch score from baseline over 24 weeks vs. placebo (p=0.0013).[5] Secondary Endpoints Met: Rapid improvement in itch at week 2 and significant improvement in itch-related sleep interference.[6] | GLISTEN[5][6] |
| Volixibat | N/A | Cholestatic Pruritus in PBC and Primary Sclerosing Cholangitis (PSC) | Phase IIb | Statistically Significant Improvement in Pruritus: Placebo-adjusted difference of -2.32 points on the Adult ItchRO scale (p=0.0026). Bile Acid Reduction: 75% of patients achieved >50% reduction in serum bile acids.[7] | VANTAGE (PBC)[8][9] |
| Odevixibat | Bylvay® | Pruritus in Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS) | Approved | PFIC: Significantly higher proportion of positive pruritus assessments vs. placebo (p=0.0038) and significant serum bile acid response (p=0.0030).[10] ALGS: Significant reduction in pruritus.[11] | PEDFIC-1 (PFIC)[10], ASSERT (ALGS)[11][12] |
Experimental Protocols: A Methodological Overview
The clinical trials cited provide the foundation for the efficacy data presented. Below are summaries of their experimental designs.
-
Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, crossover trial.[6][13]
-
Population: 238 adult patients with Primary Biliary Cholangitis (PBC) and moderate-to-severe pruritus.[5][6]
-
Intervention: Patients were randomized to receive either Linerixibat (40 mg twice daily) or a matching placebo for 24 weeks.[5] The study design also included a crossover component.[13]
-
Primary Outcome Measures: The primary endpoint was the change from baseline in the monthly average of the worst itch numerical rating scale (WI-NRS) score over 24 weeks.[5]
-
Secondary Outcome Measures: Included assessments of itch-related sleep interference, also measured using a numerical rating scale.[6]
-
Design: A Phase IIb, randomized, double-blind, placebo-controlled study.[8][14]
-
Population: Adult patients (18 years and older) with PBC and associated pruritus.[15]
-
Intervention: Participants were randomly assigned to receive one of two doses of Volixibat (20mg or 80mg twice daily) or a placebo for 28 weeks.[7][8] The trial also includes a long-term open-label extension where all participants can receive Volixibat.[8]
-
Primary Outcome Measures: The primary endpoint is the mean change in daily itch scores from baseline to week 28, as measured by the Adult ItchRO questionnaire.[7]
-
Secondary Outcome Measures: Include the proportion of patients with an itch response, changes in serum bile acid levels, and quality of life assessments.[7]
-
Design: PEDFIC 1 was a Phase III, randomized, double-blind, placebo-controlled trial, followed by PEDFIC 2, an open-label extension study.[16][17]
-
Population: Pediatric patients (aged 6 months to 18 years) with PFIC types 1 or 2, significant pruritus, and elevated serum bile acids.[10]
-
Intervention: In PEDFIC 1, patients were randomized to receive one of two doses of Odevixibat (40 μg/kg/day or 120 μg/kg/day) or a placebo for 24 weeks.[10] All patients in PEDFIC 2 received Odevixibat.[17]
-
Primary Outcome Measures: The two primary endpoints were the proportion of positive pruritus assessments and the proportion of patients achieving a serum bile acid response (≥70% reduction from baseline or ≤70 μmol/L) at week 24.[10]
-
Design: A Phase III, double-blind, randomized, placebo-controlled trial with a long-term open-label extension (ASSERT-EXT).[12][18]
-
Population: Patients with a genetically confirmed diagnosis of Alagille syndrome.[12]
-
Intervention: The core trial evaluated Odevixibat (120 µg/kg once daily) versus placebo over 24 weeks.[11]
-
Primary Outcome Measures: The primary efficacy measure was the change in pruritus score from baseline.[11]
Logical Workflow for IBAT Inhibitor Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating an IBAT inhibitor for cholestatic pruritus.
Summary and Future Directions
The development of IBAT inhibitors marks a significant advancement in the management of cholestatic liver diseases. Odevixibat is already an approved therapy for specific pediatric conditions, while Linerixibat and Volixibat have demonstrated promising late-stage clinical data in adult populations with PBC.
This compound, currently in Phase I development, is being investigated for adult cholestatic liver diseases such as PSC.[4] While direct efficacy comparisons are not yet possible, its shared mechanism of action with other successful IBAT inhibitors provides a strong rationale for its continued development. Future data from the this compound clinical program will be crucial to fully understand its therapeutic potential and position within this increasingly important class of drugs. Researchers and clinicians await these results with interest to see how it will compare to the more advanced candidates in treating the burdensome symptoms of cholestatic pruritus.
References
- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Linerixibat in patients with primary biliary cholangitis and cholestatic pruritus (GLISTEN): a randomised, multicentre, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. hcplive.com [hcplive.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Odevixibat treatment in progressive familial intrahepatic cholestasis: a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ASSERT Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 13. GSK's Linerixibat Shows Promise in Phase III Trial for PBC-Related Itch [trial.medpath.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mirumclinicaltrials.com [mirumclinicaltrials.com]
- 16. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 17. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bylvay® (odevixibat) clinical trials in Alagille syndrome - HCP [bylvay.com]
A Comparative Guide: Ritivixibat vs. Obeticholic Acid for Cholestatic Liver Disease
This guide provides a detailed, data-driven comparison of ritivixibat and obeticholic acid, two therapeutic agents for cholestatic liver diseases. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, clinical efficacy, safety profiles, and the experimental protocols used in their evaluation.
Mechanism of Action
This compound and obeticholic acid employ distinct mechanisms to address the pathophysiology of cholestatic liver diseases. This compound targets the enterohepatic circulation of bile acids, while obeticholic acid modulates bile acid synthesis and transport at the cellular level.
This compound: Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT) Inhibition
This compound is an orally administered, systemic inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][2] This transporter is primarily located in the terminal ileum and is responsible for the reabsorption of the vast majority of bile acids from the intestine back into the portal circulation.[3] By blocking this transporter, this compound interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids.[3] This action reduces the total bile acid pool, thereby decreasing the toxic burden of bile acids on the liver and alleviating symptoms such as pruritus.[3][4] this compound is unique as a systemic inhibitor, suggesting it may also act on ASBT expressed in the liver and kidneys, potentially enhancing the clearance of circulating bile acids.[2]
Obeticholic Acid: Farnesoid X Receptor (FXR) Agonism
Obeticholic acid (OCA) is a semi-synthetic bile acid analog and a potent, selective agonist of the Farnesoid X Receptor (FXR).[5][6] FXR is a nuclear receptor highly expressed in the liver and intestines that serves as a primary regulator of bile acid homeostasis.[7][8] Upon activation by OCA, FXR initiates a signaling cascade that suppresses the synthesis of new bile acids from cholesterol by downregulating the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[7][8] Simultaneously, FXR activation increases the expression of transporters like the Bile Salt Export Pump (BSEP), which enhances the excretion of bile acids from hepatocytes into the bile, promoting choleresis.[7][8] This dual action reduces hepatocyte exposure to cytotoxic levels of bile acids and has demonstrated anti-inflammatory and anti-fibrotic effects.[5][6][9]
Efficacy Data
Direct head-to-head clinical trials comparing this compound and obeticholic acid have not been conducted. Efficacy is therefore assessed based on data from their respective clinical development programs. Obeticholic acid is approved for Primary Biliary Cholangitis (PBC), while this compound has completed Phase 2 trials for Primary Sclerosing Cholangitis (PSC).[1][10][11]
Obeticholic Acid in Primary Biliary Cholangitis (PBC)
The pivotal Phase 3 POISE trial evaluated OCA in PBC patients with an inadequate response to or intolerance of ursodeoxycholic acid (UDCA). The primary endpoint was a composite of serum alkaline phosphatase (ALP) less than 1.67 times the upper limit of normal (ULN), a reduction in ALP of at least 15% from baseline, and a normal total bilirubin level at 12 months.[12]
| Endpoint (POISE Trial, 12 Months) | Placebo (n=73) | OCA 5-10 mg Titration (n=70) | OCA 10 mg (n=73) |
| Primary Endpoint Achievement | 10% | 46% | 47% |
| Mean ALP Reduction from Baseline | -39 U/L | -113 U/L | -130 U/L |
| Mean Total Bilirubin Change | +0.02 mg/dL | -0.02 mg/dL | -0.05 mg/dL |
Data sourced from the POISE trial results.[12]
Long-term data from the POISE open-label extension showed sustained improvements in biochemical markers of liver function for up to 5 years.[12]
This compound in Cholestatic Disease
As of late 2025, this compound has completed Phase 2 trials for Primary Sclerosing Cholangitis (PSC).[11][13] Publicly available quantitative efficacy data from these trials is limited. The primary focus of IBAT inhibitors in clinical development has often been the improvement of cholestatic pruritus. For context, data from trials of other IBAT inhibitors, such as linerixibat, have shown significant improvements in itch scores. In the Phase 3 GLISTEN trial, linerixibat demonstrated a statistically significant reduction from baseline in monthly itch scores over 24 weeks compared to placebo in PBC patients with cholestatic pruritus.[14][15] The development of this compound for PSC suggests a focus on both symptomatic improvement and potential modification of disease progression markers, which will be clarified as more data becomes available.[1][11]
Experimental Protocols
The evaluation of drugs for cholestatic liver diseases follows structured clinical trial protocols designed to assess both biochemical responses and clinical symptoms.
Key Methodologies in Cholestatic Disease Trials
A typical Phase 3 trial for a drug like OCA or this compound involves a randomized, double-blind, placebo-controlled design.
-
Patient Population: Patients are diagnosed with a specific cholestatic disease (e.g., PBC, PSC) based on established criteria, such as those from the American Association for the Study of Liver Diseases (AASLD).[16][17] For second-line therapies, key inclusion criteria often include an inadequate biochemical response to first-line treatment (e.g., UDCA), typically defined by an ALP level greater than 1.5 or 1.67 times the ULN.[12][17]
-
Intervention: Patients are randomized to receive the investigational drug at one or more dose levels or a matching placebo, often in addition to standard-of-care therapy.[12]
-
Endpoint Assessment:
-
Biochemical Endpoints: The primary efficacy endpoint frequently involves measuring changes in liver function tests. For PBC, a common composite endpoint includes reductions in ALP and normalization of total bilirubin, as these are considered surrogate markers for long-term clinical outcomes like liver transplantation or death.[12][17]
-
Symptomatic Endpoints (Pruritus): Cholestatic pruritus is a key symptom. Its severity is typically assessed using a patient-reported Numerical Rating Scale (NRS) or a Visual Analog Scale (VAS), where patients rate their itch intensity, often on a scale of 0 to 10.[15][18] The change from baseline in these scores is a critical secondary or co-primary endpoint.[4]
-
Safety and Tolerability
The safety profiles of this compound and obeticholic acid are distinct, reflecting their different mechanisms of action.
Obeticholic Acid
The most common adverse event associated with OCA is dose-related pruritus.[6][19] In the POISE trial, severe pruritus was reported in 23% of patients in the 10 mg arm, compared to 7% in the placebo arm.[19] Management strategies may include dose reduction or the use of anti-pruritic medications. OCA has also been associated with reductions in HDL-C.[19] A significant safety concern is the risk of serious hepatic decompensation and failure in PBC patients with pre-existing decompensated cirrhosis or compensated cirrhosis with evidence of portal hypertension; OCA is contraindicated in these patients.[19][20][21]
This compound
As an IBAT inhibitor, the most anticipated side effects of this compound relate to its mechanism of action. By increasing the concentration of bile acids in the colon, IBAT inhibitors can cause gastrointestinal side effects, most commonly diarrhea. This is a class effect seen with other IBAT inhibitors like linerixibat and odevixibat.[15][22] A full safety profile for this compound will be established as data from later-phase clinical trials become available. Preclinical and early human data suggest A3907 (this compound) is well-tolerated at doses achieving systemic exposures comparable to those required for therapeutic effects in animal models.[2]
| Adverse Event Profile | This compound (Anticipated Class Effects) | Obeticholic Acid |
| Most Common | Diarrhea, Abdominal Pain | Pruritus, Fatigue, Abdominal Pain |
| Serious Risks | To be determined in ongoing trials | Hepatic Decompensation and Failure in patients with advanced cirrhosis[19][20] |
| Metabolic Effects | Potential for fat-soluble vitamin malabsorption (theoretical) | Dose-dependent reductions in HDL-C[19] |
Summary and Conclusion
This compound and obeticholic acid represent two different and important therapeutic strategies for cholestatic liver diseases.
-
Obeticholic Acid is an established second-line therapy for PBC, acting as an FXR agonist to reduce bile acid synthesis and increase excretion.[5][10] Its efficacy in improving biochemical markers of liver disease is well-documented in the POISE trial, though it is associated with significant pruritus and carries a serious risk of liver injury in patients with advanced cirrhosis.[12][19]
-
This compound is an investigational IBAT inhibitor that acts by interrupting the enterohepatic circulation of bile acids.[1][3] While clinical data is still emerging, this class of drugs has shown promise in treating cholestatic pruritus.[14] Its primary mechanism suggests a strong rationale for symptom improvement and potentially reducing the overall bile acid load on the liver.
The choice between these agents, should this compound gain approval, would depend on the specific cholestatic condition, the primary treatment goal (biochemical response vs. symptom control), and the patient's underlying liver function and tolerance profile. The development of this compound and other novel agents continues to expand the therapeutic landscape for patients with cholestatic liver diseases, addressing a significant unmet need.
References
- 1. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound (IPN60250) / Ipsen [delta.larvol.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Serum bile acid change correlates with improvement in pruritus in patients with primary biliary cholangitis receiving linerixibat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. "Obeticholic acid in primary biliary cholangitis: where we stand." by Vignan Manne and Kris V Kowdley [digitalcommons.providence.org]
- 7. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. mayo.edu [mayo.edu]
- 10. icer.org [icer.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Long-Term Efficacy and Safety of Obeticholic Acid in Patients With Primary Biliary Cholangitis: A Demographic Subgroup Analysis of 5-Year Results From the POISE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Tolerability of A3907 in Primary Sclerosing Cholangitis | Clinical Research Trial Listing [centerwatch.com]
- 14. gsk.com [gsk.com]
- 15. Linerixibat in patients with primary biliary cholangitis and cholestatic pruritus (GLISTEN): a randomised, multicentre, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]
- 17. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholestatic pruritus: a knowledge update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ocalivahcp.com [ocalivahcp.com]
- 20. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. gov.uk [gov.uk]
- 22. PFIC Safety Profile | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
A Comparative Analysis of Ritivixibat and Elafibranor in Preclinical Models of Primary Sclerosing Cholangitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two investigational drugs, Ritivixibat and Elafibranor, for the treatment of Primary Sclerosing Cholangitis (PSC). The information is based on available preclinical data from studies in relevant animal models of cholestatic liver disease, which serve as surrogates for PSC. It is important to note that direct head-to-head preclinical studies of this compound and Elafibranor in a PSC model are not yet available. The data presented herein is compiled from separate studies on each compound and a comparative study of their respective drug classes.
Executive Summary
This compound, an intestinal bile acid transporter (IBAT) inhibitor, and Elafibranor, a dual peroxisome proliferator-activated receptor alpha and delta (PPARα/δ) agonist, represent two distinct therapeutic approaches for cholestatic liver diseases such as PSC. Preclinical evidence suggests that both agents have the potential to ameliorate liver injury, fibrosis, and cholestasis. This compound acts by blocking the reabsorption of bile acids in the intestine, thereby reducing the toxic bile acid load on the liver. Elafibranor, on the other hand, targets metabolic and inflammatory pathways within the liver to reduce steatosis, inflammation, and fibrosis.
Mechanism of Action
This compound: Intestinal Bile Acid Transporter (IBAT) Inhibition
This compound is an orally administered inhibitor of the intestinal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking IBAT in the terminal ileum, this compound prevents the reabsorption of bile acids, leading to their increased fecal excretion. This interruption of the enterohepatic circulation of bile acids reduces the overall bile acid pool and alleviates the cholestatic liver injury characteristic of PSC.
Elafibranor: Dual PPARα and PPARδ Agonism
Elafibranor is an oral agonist of both peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ).[3] These nuclear receptors are key regulators of lipid metabolism and inflammation.[3] Activation of PPARα enhances the breakdown of fatty acids in the liver, while PPARδ activation plays a role in improving insulin sensitivity and reducing inflammation.[3] Through this dual mechanism, Elafibranor aims to address the metabolic and inflammatory drivers of liver damage in diseases like PSC.[3][4]
Preclinical Efficacy Data
The following tables summarize the key findings from preclinical studies of IBAT inhibitors and PPAR agonists in animal models relevant to PSC.
Table 1: Effects of an IBAT Inhibitor (SC-435) in the Mdr2-/- Mouse Model of Sclerosing Cholangitis
| Parameter | Vehicle Control | IBAT Inhibitor (SC-435) | % Change vs. Control |
| Liver to Body Weight Ratio | Increased | Attenuated | ↓ |
| Serum Total Bile Acids | 336 ± 40 µM | Significantly Reduced | ↓ |
| Serum Total Bilirubin | 2.0 ± 0.4 mg/dL | Reduced | ↓ |
| Serum ALT | 1275 ± 47 IU/L | Reduced | ↓ |
| Serum ALP | 296 ± 17 IU/L | No significant change | ↔ |
Data from a 14-day study in 30-day-old female Mdr2-/- mice.[5] SC-435 is a non-absorbable IBAT inhibitor and serves as a surrogate for this compound.
Table 2: Effects of PPAR Agonists in the Mdr2-/- Mouse Model of Sclerosing Cholangitis
| Parameter | Vehicle Control | Fenofibrate (PPARα) | Seladelpar (PPARδ) | Bezafibrate (pan-PPAR) |
| Liver to Body Weight Ratio | Increased | No significant change | No significant change | No significant change |
| Serum Total Bile Acids | 336 ± 40 µM | Decreased | No significant change | No significant change |
| Serum Total Bilirubin | 2.0 ± 0.4 mg/dL | No significant change | No significant change | No significant change |
| Serum ALT | 1275 ± 47 IU/L | No significant change | Reduced | Reduced |
| Serum ALP | 296 ± 17 IU/L | Increased | Increased | Increased |
Data from a 14-day study in 30-day-old female Mdr2-/- mice.[5] Fenofibrate, Seladelpar, and Bezafibrate serve as surrogates for the PPAR agonist class to which Elafibranor belongs.
Table 3: Effects of Elafibranor in a Mouse Model of Alcoholic Liver Disease with Fibrosis
| Parameter | Control | Elafibranor | % Change vs. Control |
| Hepatic Steatosis | Present | Alleviated | ↓ |
| Liver Fibrosis | Present | Alleviated | ↓ |
| Hepatocyte Apoptosis | Present | Alleviated | ↓ |
ALD in mice was induced by a liquid Lieber-DeCarli diet with 2.5% ethanol and weekly intraperitoneal injections of carbon tetrachloride (CCl4).[6] This model, while not specific to PSC, demonstrates the anti-fibrotic and hepatoprotective effects of Elafibranor.
Experimental Protocols
Mdr2-/- Mouse Model of Sclerosing Cholangitis:
-
Animal Model: 30-day-old female Mdr2-/- mice (FVB background), a well-established genetic model for sclerosing cholangitis.[5]
-
Treatment: Mice were treated daily for 14 days.[5]
-
Drug Administration:
-
Endpoints: Liver to body weight ratio, serum liver biochemistries (total bile acids, total bilirubin, ALT, ALP), and biliary mass and proliferation (CK19 immunohistochemistry) were assessed.[5]
Mouse Model of Alcoholic Liver Disease with Fibrosis:
-
Animal Model: Mice were fed a liquid Lieber-DeCarli diet containing 2.5% ethanol.[6]
-
Induction of Fibrosis: Three weekly intraperitoneal injections of carbon tetrachloride (CCl4) were administered.[6]
-
Treatment: Elafibranor was administered to the treatment group. The specific dose and duration were not detailed in the referenced summary.
-
Endpoints: Hepatic steatosis, liver fibrosis, and hepatocyte apoptosis were evaluated.[6]
Visualizing the Mechanisms
Signaling Pathway of Elafibranor (PPARα/δ Agonism)
Caption: Mechanism of action of Elafibranor in hepatocytes.
Experimental Workflow for the Mdr2-/- Mouse Study
Caption: Workflow of the preclinical study in Mdr2-/- mice.
Conclusion
Based on the available preclinical data, both this compound and Elafibranor show promise in ameliorating key pathological features relevant to PSC. The IBAT inhibitor, as a surrogate for this compound, demonstrated efficacy in reducing the systemic bile acid load and markers of cholestasis and liver injury in a genetic model of sclerosing cholangitis.[5] Elafibranor has shown beneficial effects on liver steatosis, inflammation, and fibrosis in other models of chronic liver disease, which are also components of PSC pathology.[6][7]
The study in Mdr2-/- mice suggests that IBAT inhibition may be more effective at reducing serum bile acids and bilirubin compared to PPAR agonists alone.[5] However, PPAR agonists showed a greater effect on reducing serum ALT, a marker of liver cell injury.[5] The combination of an IBAT inhibitor and a PPARδ agonist showed the most promise in this particular model.[5]
It is crucial to underscore that these findings are from preclinical models and may not directly translate to clinical efficacy in PSC patients. Further research, including direct comparative preclinical studies and robust clinical trials, is necessary to fully elucidate the therapeutic potential and relative merits of this compound and Elafibranor for the treatment of Primary Sclerosing Cholangitis.
References
- 1. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Elafibranor? [synapse.patsnap.com]
- 4. Elafibranor for primary biliary cholangitis: a dual PPAR agonist changing the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elafibranor, a dual PPARα and PPARδ agonist, reduces alcohol-associated liver disease: Lessons from a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elafibranor: A promising treatment for alcoholic liver disease, metabolic-associated fatty liver disease, and cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ritivixibat's Efficacy in Preclinical Models of Cholestatic Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Ritivixibat (formerly A3907), a novel systemic inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), in various animal models of cholestatic liver disease. The data presented is intended to offer an objective overview of this compound's performance and its potential as a therapeutic agent. While direct head-to-head preclinical comparisons with other ASBT inhibitors are limited in publicly available literature, this guide also summarizes available data for other key inhibitors to provide a broader context.
Mechanism of Action: Targeting Bile Acid Recirculation
This compound is a potent, orally administered inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking ASBT in the terminal ileum, this compound disrupts the primary route of bile acid reabsorption, leading to increased fecal excretion of bile acids. This interruption of the enterohepatic circulation reduces the total bile acid pool and alleviates the toxic burden on the liver, which is a key driver of cholestatic liver injury. What distinguishes this compound is its systemic bioavailability, allowing it to also inhibit ASBT in the kidneys and cholangiocytes, potentially offering additional pathways for bile acid clearance and direct protection of bile ducts.
dot
Caption: Mechanism of this compound in disrupting the enterohepatic circulation of bile acids.
Efficacy of this compound in a Mouse Model of Sclerosing Cholangitis (Mdr2-/-)
The Multidrug Resistance Protein 2 knockout (Mdr2-/-) mouse is a well-established model for progressive, fibrosing cholangiopathy that mimics features of primary sclerosing cholangitis (PSC). In a key study, Mdr2-/- mice were treated daily with oral this compound for four weeks.
Experimental Protocol: Mdr2-/- Mouse Study
-
Animal Model: Male Mdr2-/- mice.
-
Treatment Groups: Vehicle control; this compound at 1, 3, 10, and 30 mg/kg.
-
Administration: Once daily oral gavage.
-
Duration: 4 weeks.
-
Key Parameters Measured: Plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), serum bile acids, and markers of liver fibrosis and bile duct injury. Liver-to-body weight ratio and spleen-to-body weight ratio were also assessed.
dot
Caption: Experimental workflow for the this compound study in Mdr2-/- mice.
Quantitative Efficacy Data in Mdr2-/- Mice
| Parameter | Vehicle Control (Mean ± SEM) | This compound (1 mg/kg) (Mean ± SEM) | This compound (3 mg/kg) (Mean ± SEM) | This compound (10 mg/kg) (Mean ± SEM) | This compound (30 mg/kg) (Mean ± SEM) |
| Plasma ALT (U/L) | ~550 | ~400 | ~300 | ~250** | ~200*** |
| Plasma AST (U/L) | ~600 | ~450 | ~350 | ~300 | ~250*** |
| Plasma ALP (U/L) | ~400 | ~300 | ~250* | ~200 | ~150 |
| Serum Bile Acids (µM) | ~25 | ~10* | ~8** | ~7** | ~6** |
| Liver-to-Body Weight Ratio (%) | ~6.5 | ~6.0 | ~5.5* | ~5.0** | ~4.8 |
| Spleen-to-Body Weight Ratio (%) | ~0.6 | ~0.5 | ~0.4* | ~0.35** | ~0.3*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. (Data are approximated from graphical representations in González-Regueiro et al., 2023).
Efficacy of this compound in a Mouse Model of Obstructive Cholestasis (BDL)
Bile duct ligation (BDL) is an established surgical model that induces obstructive cholestasis, leading to liver inflammation, necrosis, and fibrosis. In this model, this compound was administered to mice for 11 days, starting one day post-surgery.
Experimental Protocol: BDL Mouse Study
-
Animal Model: Male C57BL/6J mice subjected to bile duct ligation.
-
Treatment Groups: Sham-operated + Vehicle; BDL + Vehicle; BDL + this compound (3, 10, and 30 mg/kg).
-
Administration: Once daily oral gavage.
-
Duration: 11 days.
-
Key Parameters Measured: Serum bile acids, plasma ALT and AST, body weight change, and urinary bile acid excretion.
dot
Caption: Experimental workflow for the this compound study in bile duct ligated mice.
Quantitative Efficacy Data in BDL Mice
| Parameter | BDL + Vehicle (Mean ± SEM) | BDL + this compound (3 mg/kg) (Mean ± SEM) | BDL + this compound (10 mg/kg) (Mean ± SEM) | BDL + this compound (30 mg/kg) (Mean ± SEM) |
| Serum Bile Acids (µM) | ~450 | ~300 | ~250** | ~200*** |
| Plasma ALT (U/L) | ~1200 | ~800 | ~600 | ~500*** |
| Plasma AST (U/L) | ~1000 | ~700* | ~500 | ~400 |
| Body Weight Change (%) | -15% | -5%* | -2%** | ~0% |
| Urinary Bile Acid Excretion | Markedly Increased | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. BDL + Vehicle. (Data are approximated from graphical representations in González-Regueiro et al., 2023).
Comparison with Alternative ASBT Inhibitors
While direct preclinical comparisons are lacking, data from separate studies on other ASBT inhibitors can provide context for this compound's performance.
Odevixibat (Bylvay®)
Odevixibat is a minimally absorbed IBAT inhibitor approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). Preclinical studies have shown its efficacy in reducing serum bile acids and improving liver parameters in animal models.
Maralixibat (Livmarli®)
Maralixibat is another minimally absorbed IBAT inhibitor approved for the treatment of cholestatic pruritus in patients with Alagille syndrome. In a rat model of partial bile duct ligation, Maralixibat reduced serum bile acid levels, improved liver function, and decreased liver tissue damage.
Linerixibat
Linerixibat is an IBAT inhibitor that has been investigated for cholestatic pruritus in primary biliary cholangitis (PBC). Preclinical data has demonstrated its ability to reduce serum bile acids.
It is important to note that cross-study comparisons should be made with caution due to differences in experimental models, protocols, and dosing regimens.
Summary and Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent inhibitor of ASBT with significant efficacy in two distinct and well-validated animal models of cholestatic liver disease. In both the Mdr2-/- model of sclerosing cholangitis and the BDL model of obstructive cholestasis, this compound dose-dependently reduced serum bile acids and plasma markers of liver injury. A notable finding is the potential for dual fecal and urinary bile acid clearance due to its systemic availability, which may offer an advantage in managing severe cholestasis.
While direct comparative data with other ASBT inhibitors in the preclinical setting is not yet available, the robust and consistent effects of this compound across different models underscore its potential as a promising therapeutic candidate for human cholestatic liver diseases. Further research, including head-to-head comparative studies, will be crucial to fully elucidate its position within the landscape of emerging therapies for these challenging conditions.
Comparative Guide to Downstream Signaling Pathways of Ritivixibat for Cholestatic Pruritus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ritivixibat and other therapeutic alternatives for cholestatic pruritus, focusing on their downstream signaling pathways and supported by available experimental data. While clinical trial data for this compound is emerging, this guide leverages current knowledge of Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitors and contrasts them with other treatment modalities.
Introduction to this compound and Cholestatic Pruritus
Cholestatic pruritus is a debilitating symptom of various liver diseases characterized by impaired bile flow. The accumulation of bile acids in the systemic circulation is considered a key driver of this intense itching. This compound (formerly A3907) is a novel, orally administered, systemic inhibitor of the ileal bile acid transporter (ASBT), also known as the apical sodium-dependent bile acid transporter (SLC10A2). By blocking ASBT in the terminal ileum, this compound inhibits the reabsorption of bile acids, thereby increasing their fecal excretion and reducing the total bile acid pool in the body. Unlike gut-restricted ASBT inhibitors, this compound's systemic action also allows it to target ASBT in other tissues, such as the kidneys, potentially offering additional mechanisms for bile acid clearance.
Downstream Signaling Pathways of this compound
The primary mechanism of this compound is the interruption of the enterohepatic circulation of bile acids. This reduction in systemic bile acid levels triggers a cascade of downstream signaling events, primarily mediated by bile acid-activated receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
By lowering the concentration of bile acids returning to the liver, this compound is expected to modulate the activity of FXR, a key regulator of bile acid, lipid, and glucose metabolism. Reduced FXR activation in the liver leads to decreased expression of target genes involved in bile acid synthesis and transport. In the intestine, altered bile acid levels can influence the production of fibroblast growth factor 19 (FGF19), a hormone that signals to the liver to regulate bile acid synthesis.
Furthermore, changes in the bile acid pool composition can affect the activation of TGR5, a receptor involved in energy homeostasis, inflammation, and glucose metabolism. The systemic nature of this compound suggests that its effects on these signaling pathways may not be limited to the enterohepatic system.
Caption: Downstream signaling of systemic ASBT inhibition by this compound.
Comparative Performance of Cholestatic Pruritus Treatments
While specific quantitative data from this compound's phase 2 clinical trial (NCT05642468) are not yet publicly available, the following tables provide a comparative overview of other ASBT inhibitors and alternative treatments for cholestatic pruritus based on published clinical trial data.
Table 1: Comparison of ASBT Inhibitors
| Feature | Odevixibat | Maralixibat | Linerixibat |
| Mechanism of Action | Gut-restricted ASBT inhibitor | Gut-restricted ASBT inhibitor | Gut-restricted ASBT inhibitor |
| Approved Indications | Progressive Familial Intrahepatic Cholestasis (PFIC) | Alagille Syndrome (ALGS) | Investigational |
| Efficacy (Pruritus) | Significant reduction in pruritus scores vs. placebo in PFIC patients | Significant reduction in pruritus scores vs. placebo in ALGS patients | Showed a trend towards improvement in pruritus in PBC patients |
| Efficacy (Serum Bile Acids) | Significant reduction in serum bile acid levels vs. placebo | Significant reduction in serum bile acid levels vs. placebo | Dose-dependent reduction in total serum bile acid levels |
| Key Adverse Events | Diarrhea, abdominal pain | Diarrhea, abdominal pain | Diarrhea, abdominal pain |
Table 2: Comparison of Other Treatments for Cholestatic Pruritus
| Treatment | Mechanism of Action | Efficacy (Pruritus) | Key Adverse Events |
| Cholestyramine | Bile acid sequestrant | Variable; considered first-line but evidence is limited.[1] | Constipation, bloating, malabsorption of fat-soluble vitamins |
| Rifampin | Pregnane X receptor (PXR) agonist | Effective in reducing pruritus | Hepatotoxicity, drug interactions |
| Naltrexone | Opioid antagonist | Effective in reducing pruritus | Opioid withdrawal-like symptoms, potential for hepatotoxicity |
| Sertraline | Selective serotonin reuptake inhibitor (SSRI) | Moderate efficacy in reducing pruritus | Nausea, insomnia, dizziness |
Experimental Protocols
Detailed protocols for the clinical trials of this compound are not yet fully published. However, the following are standard methodologies used in preclinical and clinical studies for evaluating treatments for cholestatic pruritus.
In Vitro ASBT Inhibition Assay
Objective: To determine the inhibitory potential of a compound on the ASBT transporter.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells or similar cell lines stably transfected with human ASBT are cultured to form a polarized monolayer on permeable supports.
-
Inhibition Assay: The cell monolayers are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of a radiolabeled ASBT substrate, such as [3H]-taurocholic acid.
-
Measurement: After a defined incubation period, the cells are washed and lysed. The intracellular radioactivity is measured using a scintillation counter to determine the amount of substrate transported.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Preclinical Models of Cholestatic Pruritus
Objective: To evaluate the in vivo efficacy of a compound in reducing cholestatic pruritus.
Methodology:
-
Animal Model: Cholestasis is induced in rodents (e.g., mice or rats) through surgical procedures like bile duct ligation (BDL) or by using genetic models such as Mdr2 knockout mice.
-
Treatment: The animals are treated with the test compound (e.g., this compound) or a vehicle control over a specified period.
-
Behavioral Assessment: Spontaneous scratching behavior is observed and quantified. This can be done manually by trained observers or using automated systems that monitor movement.
-
Biochemical Analysis: Blood and tissue samples are collected to measure serum bile acid levels, liver enzymes (e.g., ALT, AST, ALP), and other relevant biomarkers.
Clinical Assessment of Pruritus
Objective: To quantify the severity and impact of pruritus in patients participating in a clinical trial.
Methodology:
-
Patient-Reported Outcomes (PROs):
-
Visual Analog Scale (VAS): Patients rate their itch intensity on a 100-mm line, with endpoints labeled "no itch" and "worst imaginable itch."
-
Numerical Rating Scale (NRS): Patients rate their itch intensity on a scale of 0 to 10.
-
5-D Itch Scale: A multidimensional questionnaire that assesses the duration, degree, direction, disability, and distribution of pruritus.
-
Pruritus-specific Quality of Life Questionnaires (e.g., PBC-40): These instruments measure the impact of pruritus on a patient's daily life.
-
-
Clinician-Reported Outcomes: Physicians may assess the severity of scratching lesions (excoriations) using a standardized scale.
Caption: General experimental workflow for developing a new treatment for cholestatic pruritus.
Conclusion
This compound, as a systemic ASBT inhibitor, represents a promising therapeutic approach for cholestatic pruritus by targeting the underlying accumulation of bile acids. Its mechanism of action suggests a broad impact on downstream signaling pathways that regulate bile acid homeostasis and metabolism. While direct comparative data for this compound is still forthcoming, the information available for other ASBT inhibitors and alternative treatments provides a valuable framework for understanding the potential benefits and risks of this novel therapeutic. As results from the ongoing clinical trials of this compound become available, a more definitive comparison of its performance against other therapies will be possible. Researchers and clinicians should remain attentive to these developments to better inform the future management of cholestatic pruritus.
References
A Comparative Guide to Ritivixibat and Other Bile Acid Modulators for Cholestatic Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ritivixibat, an investigational ileal bile acid transporter (IBAT) inhibitor, with other classes of bile acid modulators currently in development or on the market for the treatment of cholestatic liver diseases. While direct head-to-head clinical trial data for this compound against other modulators is not yet available, this document synthesizes existing preclinical and clinical data to offer a comparative overview of their mechanisms of action, efficacy, and safety profiles.
Overview of Bile Acid Modulators
Bile acids are signaling molecules that regulate their own synthesis, transport, and metabolism through complex pathways involving nuclear receptors and other transporters. In cholestatic liver diseases, the accumulation of bile acids leads to liver injury, fibrosis, and debilitating symptoms such as pruritus. Bile acid modulators aim to restore homeostasis by targeting different components of these pathways. This guide focuses on four main classes:
-
Ileal Bile Acid Transporter (IBAT) Inhibitors: Including the investigational drug this compound.
-
Farnesoid X Receptor (FXR) Agonists
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
-
Fibroblast Growth Factor 19 (FGF19) Analogs
Mechanism of Action
The distinct mechanisms of these drug classes are crucial to understanding their therapeutic potential and side-effect profiles.
Ileal Bile Acid Transporter (IBAT) Inhibitors
IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT), is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[1][2] By inhibiting IBAT, these drugs increase the fecal excretion of bile acids, thereby reducing the total bile acid pool and alleviating the burden on the liver.[1][3] this compound is an orally administered drug that acts by targeting the intestinal bile acid transporter (IBAT).[4]
Farnesoid X Receptor (FXR) Agonists
FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in regulating bile acid, lipid, and glucose metabolism.[5][6] Activation of FXR by agonists leads to the suppression of bile acid synthesis and promotes their detoxification and excretion.[7] FXR activation also has anti-inflammatory and anti-fibrotic effects.[6]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
PPARs are a group of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis.[8][9] PPAR agonists, particularly PPAR-α and PPAR-δ agonists, have shown therapeutic potential in cholestatic liver diseases by improving bile acid detoxification and transport, as well as reducing inflammation and fibrosis.[10][11][12]
Fibroblast Growth Factor 19 (FGF19) Analogs
FGF19 is a hormone produced in the gut in response to bile acids that acts in the liver to regulate bile acid synthesis.[13] Analogs of FGF19 are being developed to leverage its beneficial metabolic effects while minimizing potential mitogenic activity.[14][15] These analogs can improve liver steatosis, inflammation, and fibrosis.[16][17]
Comparative Efficacy and Safety Data
Direct head-to-head trials of this compound with other bile acid modulators are not yet available. The following tables summarize key clinical trial data for different classes of bile acid modulators in various cholestatic liver diseases.
IBAT Inhibitors
An indirect treatment comparison of two IBAT inhibitors, maralixibat and odevixibat, in pediatric patients with Progressive Familial Intrahepatic Cholestasis (PFIC) provides some comparative insights within this class.[18]
| Drug | Trial | Indication | Primary Endpoint | Key Findings | Common Adverse Events |
| Maralixibat | MARCH-PFIC | PFIC | sBA response | Significantly more efficacious than odevixibat in sBA responders (32.3% difference).[18] | Milder adverse events compared to odevixibat.[18] |
| Odevixibat | PEDFIC-1 | PFIC | sBA response | - | Diarrhea, abdominal pain.[19] |
| This compound | NCT05642468 (Phase 2) | PSC | Safety and Tolerability | Data not yet published.[20] | Not yet reported. |
FXR Agonists
| Drug | Trial | Indication | Primary Endpoint | Key Findings | Common Adverse Events |
| Obeticholic Acid | Phase II (NAFLD) | T2DM and NAFLD | Insulin sensitivity | Increased insulin sensitivity and reduced markers of liver inflammation and fibrosis.[5] | Pruritus.[21] |
| Cilofexor | Phase II | PSC | Change in liver biochemistries | Dose-dependent reduction in liver biochemistries.[21] | Similar rates of adverse events to placebo.[21] |
PPAR Agonists
A meta-analysis of randomized controlled trials of PPAR agonists in Primary Biliary Cholangitis (PBC) demonstrated their efficacy.[11]
| Drug | Trial | Indication | Primary Endpoint | Key Findings | Common Adverse Events |
| Elafibranor | ELATIVE (Phase III) | PBC | Biochemical response | 51% of patients achieved a biochemical response vs 4% with placebo.[12] | Myalgia.[12] |
| Seladelpar | RESPONSE (Phase III) | PBC | Biochemical response | 61.7% of patients achieved a biochemical response vs 20% with placebo.[12] | Pruritus.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data.
This compound Phase 2 Trial in PSC (NCT05642468) - Abridged Protocol
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 study to evaluate the safety and tolerability of this compound in patients with Primary Sclerosing Cholangitis (PSC).[20]
-
Inclusion Criteria (abridged):
-
Exclusion Criteria (abridged):
-
Intervention: Oral administration of this compound (10mg or 30mg) or placebo once daily for 12 weeks.[20]
-
Primary Outcome: Safety and tolerability of this compound.[20]
Indirect Treatment Comparison of Maralixibat and Odevixibat
-
Methodology: An anchored indirect treatment comparison was conducted using patient-level data from the MARCH-PFIC trial (maralixibat) and published aggregate data from the PEDFIC-1 trial (odevixibat).[18] The placebo arms of each trial served as the common comparator.[18]
-
Endpoints for Comparison: The primary endpoint for comparison was the proportion of patients achieving a serum bile acid (sBA) response.[18]
-
Statistical Analysis: Estimates of comparative efficacy were generated, with adjustments for imbalances in patient demographic characteristics between the trials.[18]
Conclusion and Future Directions
The landscape of therapeutic options for cholestatic liver diseases is rapidly evolving, with several promising classes of bile acid modulators under investigation. This compound, as an IBAT inhibitor, offers a targeted approach to reducing the systemic bile acid load. While direct comparative data is pending, indirect comparisons within the IBAT inhibitor class and data from other modulator classes suggest that the choice of therapy may depend on the specific disease, patient characteristics, and desired balance between efficacy and tolerability.
Future head-to-head clinical trials are essential to definitively establish the comparative efficacy and safety of this compound against other bile acid modulators. Further research is also needed to understand the long-term outcomes and potential for combination therapies to achieve optimal patient management in these complex and often progressive diseases.
References
- 1. A novel class of apical sodium--dependent bile salt transporter inhibitors: 1-(2,4-bifluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 7. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR agonists for the treatment of cholestatic liver diseases: Over a decade of clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficacy and safety of peroxisome proliferator-activated receptor agonists for the treatment of primary biliary cholangitis: a meta-analysis of randomized controlled trials [frontiersin.org]
- 11. Efficacy and safety of peroxisome proliferator-activated receptor agonists for the treatment of primary biliary cholangitis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]
- 18. Indirect Comparison of Maralixibat and Odevixibat for the Treatment of Progressive Familial Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ileal Bile Acid Transporter Blockers for Cholestatic Liver Disease in Pediatric Patients with Alagille Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 22. Safety and Tolerability of A3907 in Primary Sclerosing Cholangitis | Clinical Research Trial Listing [centerwatch.com]
A3907 Demonstrates a Favorable Therapeutic Window in Preclinical Models of Cholestasis
A comprehensive analysis of preclinical data highlights the potential of A3907, a systemic Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitor, in the treatment of cholestatic liver diseases. Comparative studies against gut-restricted ASBT inhibitors reveal a distinct mechanism of action and a promising efficacy and safety profile for A3907.
Researchers and drug development professionals now have access to a consolidated guide comparing the preclinical performance of A3907 with other ASBT inhibitors. This guide summarizes key quantitative data from pivotal studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental designs.
Comparative Efficacy of A3907 in Preclinical Models
A3907 has been evaluated in two key preclinical mouse models of cholestasis: the Mdr2 knockout (Mdr2-/-) model, which mimics progressive familial intrahepatic cholestasis, and the bile duct ligation (BDL) model, which simulates obstructive cholestasis.
Mdr2-/- Mouse Model of Progressive Cholestasis
In the Mdr2-/- mouse model, oral administration of A3907 for four weeks resulted in a dose-dependent improvement in serum markers of liver injury and cholestasis.[1]
| Treatment Group | Dose (mg/kg/day) | Serum Bile Acids (µM) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle | - | 158 ± 21 | 485 ± 54 | 432 ± 49 |
| A3907 | 1 | 68 ± 12 | 310 ± 41 | 298 ± 37 |
| A3907 | 3 | 45 ± 8 | 254 ± 33 | 245 ± 31 |
| A3907 | 10 | 32 ± 6 | 210 ± 28 | 201 ± 25 |
| A3907 | 30 | 25 ± 5 | 185 ± 24 | 178 ± 22 |
| A3309 | 10 | 55 ± 9 | 350 ± 45 | 330 ± 41 |
Data are presented as mean ± SEM.
Bile Duct Ligation (BDL) Model of Obstructive Cholestasis
In the BDL mouse model, A3907 treatment for seven days also demonstrated significant efficacy in reducing markers of cholestasis and liver injury.[1]
| Treatment Group | Dose (mg/kg/day) | Serum Bile Acids (µM) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle | - | 485 ± 55 | 650 ± 78 | 710 ± 85 |
| A3907 | 3 | 290 ± 38 | 420 ± 51 | 450 ± 54 |
| A3907 | 10 | 180 ± 25 | 310 ± 40 | 330 ± 42 |
| A3907 | 30 | 110 ± 18 | 250 ± 32 | 270 ± 35 |
| A3309 | 10 | 350 ± 42 | 510 ± 62 | 550 ± 66 |
Data are presented as mean ± SEM.
Comparison with Other ASBT Inhibitors
A3907's systemic activity offers a potential advantage over gut-restricted ASBT inhibitors like A3309, SC-435, and odevixibat (A4250). While these agents primarily act in the intestine to reduce bile acid reabsorption, A3907 also targets ASBT in the kidneys and cholangiocytes, potentially leading to enhanced bile acid clearance and direct protection of the bile ducts.
Preclinical studies in Mdr2-/- mice have shown that SC-435 (at approximately 11 mg/kg/day) reduced serum bile acids by over 98% and plasma ALT by 86%.[2][3] Odevixibat has also demonstrated reductions in serum bile acids and liver enzymes in this model.[1] While direct dose-to-dose comparisons are challenging due to variations in study design, the data suggests that systemic inhibition with A3907 achieves robust efficacy.
Experimental Protocols
The preclinical validation of A3907 involved standardized and well-characterized animal models of cholestasis.
Mdr2-/- Mouse Model
The Mdr2-/- mouse model is a genetic model of progressive sclerosing cholangitis. These mice lack the Mdr2 (Abcb4) gene, which encodes a canalicular phospholipid flippase. This defect leads to the secretion of bile lacking phospholipids, causing damage to the bile duct epithelium, inflammation, and fibrosis, closely mimicking the pathophysiology of human primary sclerosing cholangitis.[4][5] In the cited studies, male Mdr2-/- mice on an FVB background were typically used.[1] A3907 or vehicle was administered daily by oral gavage for a period of four weeks, after which serum and liver tissues were collected for analysis.[1]
Bile Duct Ligation (BDL) Model
The BDL model is a surgical model of obstructive cholestasis. In this procedure, the common bile duct is surgically occluded, leading to the accumulation of bile acids in the liver and subsequent liver injury, inflammation, and fibrosis.[6][7][8][9][10] This model is highly reproducible and is widely used to study the mechanisms of cholestatic liver disease.[6][7][8][9][10] For the A3907 studies, male C57BL/6 mice underwent BDL or a sham operation.[1] The compound or vehicle was then administered daily by oral gavage for seven days post-surgery, followed by the collection of samples for analysis.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
References
- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Insights of Cholestasis in MDR2 Knockout Murine Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Obstructive Cholestasis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 9. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Ritivixibat and Similar Ileal Bile Acid Transporter (IBAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Ritivixibat and other prominent ileal bile acid transporter (IBAT) inhibitors, a class of drugs primarily developed for cholestatic liver diseases and other conditions related to bile acid malabsorption. The information herein is supported by experimental data to aid in research and development efforts.
Introduction to IBAT Inhibitors
Ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), is a protein primarily expressed in the terminal ileum responsible for reabsorbing approximately 95% of bile acids back into the enterohepatic circulation.[1][2] By inhibiting IBAT, these drugs increase the excretion of bile acids in the feces.[1][3] This mechanism reduces the total bile acid pool, alleviates pruritus associated with cholestatic conditions, and can impact lipid and glucose metabolism.[1][2] this compound (also known as SHP625 and Maralixibat), Odevixibat, and Elobixibat are key compounds in this class, sharing a common mechanism but exhibiting distinct pharmacokinetic properties.[4][5]
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of IBAT inhibitors are characterized by minimal systemic absorption, as their site of action is localized to the gastrointestinal tract. The following table summarizes key pharmacokinetic parameters for this compound (Maralixibat), Odevixibat, and Elobixibat.
| Pharmacokinetic Parameter | This compound (Maralixibat) | Odevixibat | Elobixibat |
| Absorption | Minimally absorbed. Plasma concentrations are often below the limit of quantification (0.25 ng/mL) at therapeutic doses.[5] | Minimally absorbed. Plasma concentrations in pediatric patients ranged from 0.06 to 0.72 ng/mL and were often below the limit of quantification (0.05 ng/mL).[1][4] | Minimally absorbed, with plasma concentrations in the picomolar range.[3] Food reduces systemic exposure by approximately 80%.[6] |
| Distribution | Highly bound to human plasma proteins in vitro (>91%).[5] | Highly bound to human plasma proteins in vitro (>99%).[1] | Highly bound to human plasma proteins in vitro (>99%).[7] |
| Time to Peak (Tmax) | Not reliably calculated at lower doses. | 1 to 5 hours following a single 7.2 mg dose in healthy adults.[4][8] | Not specified, but plasma exposure is very low. |
| Half-life (t½) | Mean half-life of 1.6 hours.[5] | Mean half-life of 2.36 hours in healthy adults.[1][8] | Not specified due to very low systemic exposure. |
| Metabolism | Limited metabolism.[5] | Metabolized in vitro via monohydroxylation.[1] | No metabolites were observed in the plasma of healthy adult males. The majority is found unchanged in feces.[7] |
| Excretion | Predominantly through the fecal route (73%), mostly as unchanged drug.[5] | Primarily via feces (>97% of a radiolabeled dose recovered in feces as unchanged drug); less than 0.002% is recovered in urine.[1] | Almost exclusively via feces (>103% of a radiolabeled dose recovered); urinary excretion is negligible (~0.01%).[7] |
Mechanism of Action: IBAT Inhibition Signaling Pathway
IBAT inhibitors act locally in the terminal ileum to block the reabsorption of bile acids. This interruption of the enterohepatic circulation leads to a cascade of downstream effects, including increased bile acid synthesis in the liver to compensate for the fecal loss. This, in turn, leads to increased consumption of cholesterol, resulting in lower systemic levels of LDL cholesterol.[1]
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated through a series of standardized preclinical and clinical studies. Below are detailed methodologies for key experiments.
In Vivo Oral Pharmacokinetic Study in Animal Models (Rat Model)
This protocol outlines a typical study to determine the basic pharmacokinetic parameters of an IBAT inhibitor following oral administration in rats.
-
Animal Model: Healthy male Sprague-Dawley rats (n=6 per group), weighing 200-250g, are used. Animals are fasted overnight before dosing but have free access to water.[9][10][11]
-
Dosing: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[9]
-
Blood Sampling: Blood samples (~0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points: pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[9][11]
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[9]
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9][12]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[9]
Human Radiolabeled Mass Balance (ADME) Study
These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.[6][7][13]
-
Study Population: A small cohort of healthy male volunteers (typically 4-8 subjects) are enrolled after providing informed consent.[7][14]
-
Radiolabeling: The drug is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C), at a metabolically stable position. This allows for the tracking of the drug and all its metabolites.[6][7]
-
Dosing: A single oral dose of the ¹⁴C-labeled drug is administered. The total amount of radioactivity is kept low and within safe limits.[7][15]
-
Sample Collection: Blood, plasma, urine, and feces are collected at regular intervals for a period sufficient to ensure near-complete recovery of the radioactive dose (typically until radioactivity in excreta falls below a certain threshold).[7][13]
-
Radioactivity Measurement: Total radioactivity in all collected samples (plasma, urine, feces homogenates) is measured using techniques like liquid scintillation counting or accelerator mass spectrometry. This determines the rate and routes of excretion.[15]
-
Metabolite Profiling and Identification: Plasma and excreta samples are analyzed using LC-MS/MS to separate and identify the parent drug and its metabolites. The radioactive trace helps in quantifying each metabolite relative to the total drug-related material.[7][13]
-
Data Analysis: The study yields a complete picture of the drug's fate, including the percentage of the dose absorbed, the primary routes of elimination (urine vs. feces), and the metabolic pathways.[13]
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for accurately quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[8][16]
-
Sample Preparation: To remove interfering substances like proteins and phospholipids, a plasma sample (e.g., 100 µL) undergoes an extraction procedure.[17][18] This typically involves protein precipitation with an organic solvent (e.g., acetonitrile), followed by centrifugation.[18] An internal standard (a stable isotope-labeled version of the drug) is added to correct for extraction variability.[17]
-
Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and its metabolites are separated from other components as they pass through a chromatography column (e.g., a C18 column).[16]
-
Mass Spectrometric Detection (MS/MS): As the separated compounds exit the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to a specific mode (Multiple Reaction Monitoring) to detect and quantify the unique molecular mass of the parent drug and its specific fragment ions, providing high selectivity and sensitivity.[16][18]
-
Quantification: A calibration curve is generated by analyzing standard samples with known drug concentrations. The concentration of the drug in the study samples is then determined by comparing its response to the calibration curve.[18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from animal dosing to data analysis.
References
- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. allucent.com [allucent.com]
- 7. qps.com [qps.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 10. In vivo pharmacokinetic study [bio-protocol.org]
- 11. dovepress.com [dovepress.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quotientsciences.com [quotientsciences.com]
- 15. youtube.com [youtube.com]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
Independent Verification of Ritivixibat Research: A Comparative Guide for Drug Development Professionals
An objective analysis of the emerging ileal bile acid transporter (IBAT) inhibitor, Ritivixibat, in the context of current and developing therapies for cholestatic pruritus associated with Primary Sclerosing Cholangitis (PSC).
This guide provides a comprehensive comparison of this compound (formerly A3907), an investigational agent for cholestatic liver diseases, with alternative therapeutic options. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of available data to support independent verification and further research.
Executive Summary
This compound is an orally administered inhibitor of the ileal bile acid transporter (IBAT) that was under development by Ipsen for the treatment of adult cholestatic liver diseases, including Primary Sclerosing Cholangitis (PSC).[1] It has completed a Phase 2 clinical trial (NCT05642468) focused on its safety and tolerability in adults with PSC.[2][3][4] While the full results of this trial have not yet been publicly released, preclinical data suggests that this compound can effectively reduce liver injury and markers of cholestasis in animal models.[5]
The primary mechanism of action for this compound, and other IBAT inhibitors, is the blockage of bile acid reabsorption in the terminal ileum. This interruption of the enterohepatic circulation leads to a decrease in the total bile acid pool, which is implicated in the liver damage and debilitating pruritus characteristic of cholestatic conditions.
This guide will compare the available information on this compound with established and emerging treatments for cholestatic pruritus in PSC, including other IBAT inhibitors, bile acid sequestrants, and fibrates.
Data Presentation: Comparative Analysis of Therapeutic Agents
Table 1: Profile of this compound
| Feature | Description | Source |
| Drug Name | This compound (A3907) | [2][4] |
| Therapeutic Class | Ileal Bile Acid Transporter (IBAT) Inhibitor | [1] |
| Mechanism of Action | Blocks the reabsorption of bile acids in the terminal ileum, interrupting the enterohepatic circulation. | [5] |
| Target Indication | Primary Sclerosing Cholangitis (PSC) | [1] |
| Development Phase | Phase 2 Completed (NCT05642468) | [3] |
| Reported Outcomes | Preclinical data in mouse models of cholestasis showed a dose-dependent reduction in plasma biomarkers of liver injury (ALT, AST) and cholestasis (ALP), as well as markers of biliary injury and fibrosis.[5] | [5] |
Note: Quantitative efficacy and safety data from the Phase 2 clinical trial of this compound are not yet publicly available.
Table 2: Comparison of this compound with Alternative Therapies for Cholestatic Pruritus in PSC
| Drug Class | Representative Drug(s) | Mechanism of Action | Reported Efficacy in Cholestatic Pruritus | Key Adverse Events |
| IBAT Inhibitors | Linerixibat, Odevixibat | Inhibition of ileal bile acid transporter, reducing bile acid reabsorption. | Data primarily in Primary Biliary Cholangitis (PBC) and pediatric cholestatic diseases show significant reductions in pruritus scores. | Diarrhea, abdominal pain. |
| Bile Acid Sequestrants | Cholestyramine | Binds bile acids in the intestine, preventing their reabsorption. | Considered first-line therapy, though evidence of efficacy is limited in some studies. | Gastrointestinal side effects (bloating, constipation). |
| Fibrates | Bezafibrate | Peroxisome proliferator-activated receptor (PPAR) agonist with anti-cholestatic properties. | Shown to improve pruritus in patients with PBC and PSC. | Myalgias, potential for hepatotoxicity. |
| Opioid Antagonists | Naltrexone | Blocks opioid receptors, potentially modulating the central perception of itch. | Effective in some patients, but use can be limited by side effects. | Opioid withdrawal-like symptoms. |
Experimental Protocols
Preclinical Evaluation of this compound (A3907) in a Mouse Model of Cholestasis
The following methodology is based on the published preclinical study of A3907.[5]
Animal Model:
-
Mdr2-/- mice, which spontaneously develop cholestasis and sclerosing cholangitis.
Treatment:
-
A3907 was administered once daily by oral gavage for 4 weeks at doses of 1, 3, 10, and 30 mg/kg.
Key Experiments and Outcome Measures:
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) were measured to assess liver injury and cholestasis.
-
Histological Analysis: Liver tissue was examined for signs of injury and fibrosis.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis was quantified.
-
In Vitro Cholangiocyte Protection Assay: The ability of A3907 to protect cultured rat cholangiocytes from bile acid-induced apoptosis was assessed using flow cytometry.
Clinical Trial Protocol for this compound (NCT05642468)
The following is a summary of the study design for the Phase 2 trial of this compound in adults with PSC.[2][4]
Study Design:
-
An open-label, Phase 2 study to evaluate the safety and tolerability of A3907.
Participants:
-
Adults aged 18-75 with a clinical diagnosis of large-duct PSC.[2]
-
Key inclusion criteria included an Alkaline Phosphatase (ALP) value > 1.5 times the upper limit of normal (ULN).[2]
-
Key exclusion criteria included cirrhosis with signs of hepatic decompensation and a history of recent bacterial cholangitis.[2]
Intervention:
-
Oral administration of this compound (A3907) tablets once daily for 12 weeks.[4]
Primary Outcome Measures:
-
Assessment of safety and tolerability through monitoring of adverse events and changes in laboratory parameters.
Secondary Outcome Measures:
-
Evaluation of the pharmacokinetic properties of A3907.
-
Changes in markers of liver enzymes, bile acid levels, and markers of bile acid synthesis.
Mandatory Visualization
Caption: Mechanism of Action of this compound as an IBAT Inhibitor.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: Logical flow of the this compound Phase 2 Clinical Trial (NCT05642468).
References
- 1. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Safety and Tolerability of A3907 in Primary Sclerosing Cholangitis | Clinical Research Trial Listing [centerwatch.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Ritivixibat
For Immediate Release
As Ritivixibat progresses through clinical development, understanding the protocols for its safe handling and disposal is paramount for researchers, scientists, and drug development professionals. While specific disposal guidelines for this investigational compound are not yet publicly available, this document provides a comprehensive framework for its proper disposal, drawing upon established best practices for pharmaceutical waste management. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Core Principles of Pharmaceutical Waste Disposal
The disposal of any pharmaceutical agent, including this compound, is governed by a tiered approach that prioritizes safety and environmental stewardship. The primary goal is to prevent the release of active pharmaceutical ingredients (APIs) into the ecosystem, which can have unintended ecological consequences.[1][2][3] All personnel handling pharmaceutical waste must be trained on these procedures and be aware of the potential hazards.[4]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following protocol outlines a recommended procedure for the disposal of this compound in a research or drug development environment. This guide is based on general principles of chemical and pharmaceutical waste management and should be adapted to comply with institutional and local regulations.
-
Characterization of Waste: The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it as potentially hazardous.
-
Segregation of Waste: At the point of generation, this compound waste should be segregated from other waste streams. This includes separating solid waste (e.g., contaminated gloves, vials, and labware) from liquid waste (e.g., unused solutions, solvents).
-
Containerization and Labeling:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the date of accumulation.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and properly labeled container. The container should be resistant to the solvents used. The label must clearly identify the contents, including the concentration of this compound and any other chemical constituents.
-
-
Storage: Store hazardous pharmaceutical waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills from reaching the environment.
-
Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste contractor. Incineration at a permitted facility is the most common and required method for treating hazardous pharmaceutical waste.[4][5] Under no circumstances should this compound waste be flushed down the drain or disposed of in regular trash. [1][4]
Quantitative Data on Pharmaceutical Waste Disposal Methods
The following table summarizes common disposal methods for different categories of pharmaceutical waste, which can be applied to the management of this compound waste streams.
| Waste Category | Examples | Recommended Disposal Method | Regulatory Oversight |
| Non-Hazardous Pharmaceutical Waste | Unused, expired, or contaminated medications not exhibiting hazardous characteristics. | Incineration at an approved facility. | EPA, State Environmental Agencies |
| Hazardous Pharmaceutical Waste | Pharmaceuticals exhibiting ignitability, corrosivity, reactivity, or toxicity. | High-temperature incineration at a permitted hazardous waste facility. | EPA (RCRA), DEA, State Environmental Agencies[4][5][6] |
| Trace Chemotherapy Waste | Empty vials, syringes, IV bags, etc., that contained chemotherapeutic agents. | Incineration or other approved treatment methods. | EPA, State Environmental Agencies |
| Sharps Waste | Needles, syringes, scalpels, etc., contaminated with pharmaceuticals. | Autoclaving followed by landfilling, or incineration. | State and Local Regulations |
Experimental Protocol for Determining this compound's Hazardous Characteristics
In a drug development setting, the following experimental workflow would be employed to characterize the hazardous nature of a new chemical entity like this compound, thereby informing its proper disposal.
-
Ignitability Test: The flashpoint of the substance is determined using a Pensky-Martens closed-cup tester. A flashpoint below 60°C (140°F) would classify the substance as ignitable.
-
Corrosivity Test: The pH of a solution of the substance is measured. A pH of less than or equal to 2, or greater than or equal to 12.5, indicates corrosivity.
-
Reactivity Test: The substance is evaluated for its potential to be unstable, react violently with water, or generate toxic gases when mixed with water.
-
Toxicity Characteristic Leaching Procedure (TCLP): This procedure simulates the leaching of a substance in a landfill. The resulting leachate is analyzed for the presence of specific toxic contaminants at concentrations above regulatory limits.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these robust disposal procedures, research and development facilities can ensure the safe management of this compound and other investigational compounds, thereby protecting their personnel and the environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
References
Essential Safety and Handling Guidelines for Ritivixibat
Disclaimer: As Ritivixibat is an investigational drug in clinical development, a specific Safety Data Sheet (SDS) is not publicly available. The following guidelines are based on best practices for handling potentially potent pharmaceutical compounds in a research setting. A thorough risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department before handling this compound.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | PPE Component | Specification | Purpose |
| Handling Powder (e.g., weighing, aliquoting) | Primary Engineering Control | Chemical Fume Hood or Glove Box | To provide primary containment and prevent inhalation of airborne particles. |
| Respiratory Protection | N95 Respirator (minimum); Powered Air-Purifying Respirator (PAPR) recommended for higher quantities or longer durations.[1][2] | To protect against inhalation of fine particles. | |
| Eye Protection | Chemical Splash Goggles | To provide a seal around the eyes and protect against splashes and airborne particles.[3] | |
| Hand Protection | Double Gloving (e.g., nitrile gloves) | To provide a barrier against skin contact and prevent contamination. | |
| Body Protection | Disposable Lab Coat or Coverall (e.g., Tyvek®) with long sleeves and tight cuffs.[4] | To protect skin and personal clothing from contamination. | |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[3] | To prevent contamination of personal footwear and the surrounding area. | |
| Handling Solutions | Primary Engineering Control | Chemical Fume Hood | To protect against inhalation of aerosols and splashes. |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood. | N/A | |
| Eye Protection | Safety Glasses with side shields (minimum); Chemical Splash Goggles for larger volumes or splash risk.[3] | To protect eyes from splashes. | |
| Hand Protection | Nitrile Gloves (single pair) | To protect hands from chemical contact. | |
| Body Protection | Lab Coat | To protect skin and personal clothing. | |
| Foot Protection | Closed-toe shoes | Standard laboratory practice. |
Operational Plan: Handling this compound
A systematic approach is crucial when working with investigational compounds. The following workflow outlines the key steps for handling this compound from receipt to preparation.
Experimental Protocol: Reconstitution of this compound Powder
-
Preparation: Don all required PPE for handling powder as specified in the table above. Ensure a certified chemical fume hood is operational.
-
Decontamination: Wipe down the work surface of the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Tare Weighing: Place a weigh boat on a calibrated analytical balance and tare to zero.
-
Dispensing: Carefully dispense the desired amount of this compound powder onto the weigh boat.
-
Solubilization: Transfer the powder to an appropriate container for solubilization. Add the desired solvent and mix until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Decontaminate all surfaces and equipment used.
-
PPE Disposal: Carefully doff and dispose of all contaminated PPE in the designated hazardous waste container.
Disposal Plan
All waste generated from handling this compound, including unused compound, contaminated labware, and PPE, must be treated as hazardous waste.[5][6]
| Waste Type | Disposal Container | Labeling Requirements | Final Disposal Method |
| Solid Waste | Lined, rigid, and sealable container. | "HAZARDOUS WASTE," "this compound," and other chemical constituents.[5] | Incineration via a licensed hazardous waste vendor.[5][7] |
| Liquid Waste | Sealable, compatible container (e.g., glass or plastic).[5] | "HAZARDOUS WASTE," "this compound," solvent name, and approximate concentrations. | Incineration via a licensed hazardous waste vendor. |
| Sharps | Puncture-resistant sharps container. | "HAZARDOUS WASTE," "SHARPS," and "this compound." | Incineration via a licensed hazardous waste vendor. |
The following diagram illustrates the general workflow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation: At the point of generation, segregate waste into solid, liquid, and sharps categories.
-
Containment: Place waste into the appropriate, designated containers. Do not overfill containers.
-
Labeling: Ensure all containers are clearly and accurately labeled with "HAZARDOUS WASTE" and the chemical contents.[5]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS department.[5]
-
Collection: Follow your institutional procedures for scheduling a hazardous waste pickup. Do not dispose of any this compound waste down the drain or in the regular trash.[8]
References
- 1. aiha.org [aiha.org]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. theaspd.com [theaspd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
